1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-6-11(8(2)13)12(14)10-5-3-4-9(7)10/h6,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHRRUJQJXPHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358983 | |
| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-13-7 | |
| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Natural Occurrence of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, a member of the indanone class of compounds, has garnered interest within the scientific community. Structurally related to 4-hydroxy-7-methyl-1-indanone, this compound's natural origins have been traced to the cyanobacterium Nostoc commune. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its isolation, and its known biological activities, with a focus on presenting detailed methodologies and quantitative data for the scientific community.
Natural Source and Biological Activity
The primary documented natural source of a closely related compound, 4-hydroxy-7-methyl-1-indanone, is the terrestrial cyanobacterium Nostoc commune. This organism is known for producing a diverse array of secondary metabolites with various biological activities. Notably, 4-hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial properties, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Quantitative Analysis
To date, specific quantitative data on the concentration of this compound or 4-hydroxy-7-methyl-1-indanone in Nostoc commune remains largely uncharacterized in publicly available literature. The development of robust analytical methods is a critical next step for understanding the metabolic investment of the organism in producing this compound and for optimizing its extraction.
A proposed workflow for the quantitative analysis of this compound is outlined below.
An In-depth Technical Guide on the Discovery and Isolation of 4-Hydroxy-7-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-7-methyl-1-indanone, a naturally occurring indanone derivative, has garnered attention for its antibacterial properties. This technical guide provides a comprehensive overview of its discovery, isolation from its natural source, and laboratory synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate further research and development of this promising bioactive compound.
Introduction
4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone first identified as a natural product from the cyanobacterium Nostoc commune.[1][2] Structurally, it is a derivative of 1-indanone, featuring a hydroxyl group at the 4-position and a methyl group at the 7-position of the indane ring system. The discovery of its inherent antibacterial activity has prompted further investigation into its potential as a lead compound in drug discovery. This document serves as a technical resource, consolidating the available scientific information on its discovery, isolation, and characterization.
Discovery and Natural Occurrence
4-Hydroxy-7-methyl-1-indanone was first isolated from the cultured cyanobacterium Nostoc commune (EAWAG 122b) by Sticher and co-workers.[1][2] The isolation was bioassay-guided, indicating that the researchers were specifically looking for compounds with biological activity. This discovery is significant as it identified a new bioactive metabolite from a cyanobacterial source.
Physicochemical and Spectroscopic Data
The structural elucidation of 4-Hydroxy-7-methyl-1-indanone was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]
Table 1: Physicochemical Properties of 4-Hydroxy-7-methyl-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Yellow oil (natural product) | [2] |
| Melting Point | 194-195 °C (synthesized) | [2] |
Table 2: Spectroscopic Data for 4-Hydroxy-7-methyl-1-indanone
| Technique | Data |
| ¹H NMR | Data not explicitly available in the reviewed sources. |
| ¹³C NMR | Data not explicitly available in the reviewed sources. |
| IR (KBr) | Data not explicitly available in the reviewed sources. |
| Mass Spec. | Data not explicitly available in the reviewed sources. |
Note: While the referenced literature confirms the use of these spectroscopic methods for structure determination, the specific spectral data was not available in the public domain at the time of this review. Researchers are advised to consult the primary literature for detailed spectral assignments.
Experimental Protocols
Isolation from Nostoc commune
The isolation of 4-Hydroxy-7-methyl-1-indanone from Nostoc commune was achieved through a bioassay-guided fractionation process. While the detailed, step-by-step protocol from the original publication by Jaki, Heilmann, and Sticher was not fully accessible, the general procedure involves:
-
Cultivation: The cyanobacterium Nostoc commune (strain EAWAG 122b) is cultured in a suitable medium.
-
Extraction: The cultured cells are harvested and extracted with an organic solvent to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to separate the components based on polarity.
-
Bioassay-Guided Isolation: Each fraction is tested for its antibacterial activity. The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, IR, MS).
Chemical Synthesis
Several synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been developed, with a common starting material being 6-methylcoumarin. A facile, two-step synthesis is outlined below.[2]
Scheme 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone from 6-Methylcoumarin
References
A Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: Synonyms, Potential Therapeutic Applications, and Methodologies for Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, including its various synonyms and alternative names. While specific biological data for this exact molecule is not extensively available in public literature, this document outlines its potential therapeutic applications based on the well-documented activities of the broader indanone chemical class. Detailed experimental protocols for investigating its potential anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities are provided, along with insights into the relevant signaling pathways that may be modulated.
Nomenclature and Chemical Identifiers
The compound with the systematic name this compound is a member of the indanone family. For clarity in research and documentation, a comprehensive list of its synonyms, alternative names, and key chemical identifiers is presented in Table 1.
| Identifier Type | Value |
| IUPAC Name | 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |
| CAS Number | 175136-13-7 |
| Synonyms | 5-Acetyl-4-hydroxy-7-methylindan, 5-Acetyl-4-hydroxy-7-methylindane, 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-indan-5-yl)-ethanone, Ethanone, 1-(2,3-dihydro-4-hydroxy-7-methyl-1H-inden-5-yl)-, 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| InChI Key | XRHRRUJQJXPHHT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1CCC2)O)C(=O)C |
Potential Therapeutic Applications
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indanone have demonstrated a wide spectrum of pharmacological effects, suggesting that this compound may serve as a valuable intermediate or a pharmacologically active agent itself.
-
Anti-inflammatory Activity: Many indanone derivatives exhibit potent anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[1][2]
-
Analgesic Effects: The analgesic potential of indanone compounds has also been reported, suggesting a possible role in pain management.[3]
-
Neuroprotective Effects: Notably, the well-known Alzheimer's disease drug, Donepezil, is an indanone derivative that functions as an acetylcholinesterase inhibitor. This highlights the potential for other indanone-based molecules to be investigated for neurodegenerative disorders.
Experimental Protocols for Biological Evaluation
To elucidate the potential therapeutic activities of this compound, a series of in vitro and in vivo assays can be employed. The following are detailed protocols for key experiments.
1. Heat-Induced Hemolysis Assay:
This assay assesses the ability of a compound to stabilize red blood cell membranes, an indicator of anti-inflammatory activity.[1]
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with isotonic saline solution and prepare a 10% (v/v) suspension in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
Prepare reaction mixtures containing the RBC suspension and various concentrations of the test compound (e.g., 10-100 µM).
-
A positive control (e.g., diclofenac sodium) and a vehicle control (e.g., DMSO) should be included.
-
Incubate the mixtures at 54°C for 30 minutes to induce hemolysis.
-
Centrifuge the mixtures to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis: Calculate the percentage inhibition of hemolysis for each concentration of the test compound compared to the control.
2. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages:
This assay determines the effect of the compound on the production of key inflammatory mediators like TNF-α and IL-6.[2][4]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Assay Procedure:
-
Seed the macrophages in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production at each concentration of the test compound.
Tail Flick Test:
This is a common method to assess centrally mediated analgesia in animal models.[3]
-
Animals: Use mice or rats of a specific strain and weight range.
-
Apparatus: A tail flick analgesia meter that applies a radiant heat source to the animal's tail.
-
Procedure:
-
Administer the test compound to the animals via an appropriate route (e.g., oral gavage).
-
A control group should receive the vehicle, and a positive control group a known analgesic (e.g., morphine).
-
At specific time intervals after administration, place the animal's tail on the heat source.
-
Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: An increase in the tail flick latency compared to the control group indicates an analgesic effect.
Ellman's Method:
This spectrophotometric method is widely used to screen for AChE inhibitors.[5][6][7]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.
-
Measure the rate of color formation by monitoring the absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Potential Signaling Pathways for Modulation
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. For an indanone derivative with potential anti-inflammatory activity, the following pathways are of significant interest for investigation.
1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[8] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
References
- 1. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-7-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Hydroxy-7-methyl-1-indanone. This indanone derivative, a naturally occurring compound isolated from the cyanobacterium Nostoc commune, has demonstrated notable antibacterial properties, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates available spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its potential mechanism of action.
Chemical Properties and Data
4-Hydroxy-7-methyl-1-indanone is a polycyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .
Physical Properties
| Property | Value | Reference |
| Melting Point | 194 °C | [1] |
| Appearance | Yellow oil (natural product) | [1] |
Spectroscopic Data
Detailed NMR data for 4-Hydroxy-7-methyl-1-indanone is not fully available in the public domain. However, analysis of its precursor, 4-Methoxy-7-methyl-1-indanone, and related indanone structures allows for the prediction of its spectral characteristics.
Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | Ar-OH |
| ~7.0 | Doublet | 1H | Ar-H (H5) |
| ~6.9 | Doublet | 1H | Ar-H (H6) |
| ~3.0 | Triplet | 2H | -CH₂- (C3) |
| ~2.6 | Triplet | 2H | -CH₂- (C2) |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone
| Chemical Shift (δ) ppm | Assignment |
| >200 | C=O (C1) |
| ~155 | Ar-C (C4) |
| ~149 | Ar-C (C7a) |
| ~138 | Ar-C (C7) |
| ~125 | Ar-C (C3a) |
| ~122 | Ar-C (C6) |
| ~120 | Ar-C (C5) |
| ~37 | -CH₂- (C2) |
| ~25 | -CH₂- (C3) |
| ~18 | Ar-CH₃ |
The IR spectrum of 4-Hydroxy-7-methyl-1-indanone is expected to show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.
Table 3: Key IR Absorption Bands for 4-Hydroxy-7-methyl-1-indanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~1700 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1200 | Medium | C-O stretch (phenol) |
The mass spectrum of 4-Hydroxy-7-methyl-1-indanone would show a molecular ion peak (M⁺) at m/z 162. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO and cleavage of the methyl group.
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-7-methyl-1-indanone
| m/z | Fragment |
| 162 | [M]⁺ |
| 147 | [M - CH₃]⁺ |
| 134 | [M - CO]⁺ |
| 119 | [M - CO - CH₃]⁺ |
Synthesis of 4-Hydroxy-7-methyl-1-indanone
Two primary synthetic routes starting from 6-methylcoumarin have been described for the preparation of 4-Hydroxy-7-methyl-1-indanone.[1]
Synthetic Pathway Overview
Detailed Experimental Protocols
Step 1: Methylative Lactone Ring Opening of 6-Methylcoumarin This step involves the opening of the lactone ring of 6-methylcoumarin using a methylating agent in a basic solution to yield 3-(2'-hydroxy-5'-methylphenyl)propanoic acid, which is subsequently methylated.
Step 2: Polyphosphoric Acid (PPA) Cyclization The resulting 3-(2'-methoxy-5'-methylphenyl)propanoic acid is then cyclized using polyphosphoric acid (PPA) to form 4-Methoxy-7-methyl-1-indanone.
-
Procedure: A mixture of phosphorus pentoxide and orthophosphoric acid is heated to prepare PPA. 3-(2'-methoxy-5'-methylphenyl)propanoic acid is added dropwise to the stirred PPA at an elevated temperature (e.g., 70-95°C).[1] The reaction mixture is stirred for a specified time, then cooled and poured over crushed ice to precipitate the product. The solid is filtered, washed, and purified, often by recrystallization from a solvent like petroleum ether.[1]
Step 3: Demethylation of 4-Methoxy-7-methyl-1-indanone The final step involves the demethylation of the methoxy group to yield the desired 4-Hydroxy-7-methyl-1-indanone.
-
Procedure: The methoxy-indanone is treated with a demethylating agent such as hydrobromic acid in acetic acid. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified.
Step 1: Catalytic Hydrogenation of 6-Methylcoumarin 6-Methylcoumarin is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethyl acetate to produce 3,4-Dihydro-6-methylcoumarin.[1]
Step 2: Fusion with Anhydrous Aluminum Chloride The dihydrocoumarin intermediate is fused with anhydrous aluminum chloride at a high temperature to directly yield 4-Hydroxy-7-methyl-1-indanone.[1]
Experimental Workflow Diagram
Biological Activity and Potential Signaling Pathways
Antibacterial Activity
4-Hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial activity.[1] As a phenolic compound, its mechanism of action is likely multifaceted, targeting various cellular processes in bacteria.
Postulated Antibacterial Mechanisms of Phenolic Indanones
While the specific signaling pathways affected by 4-Hydroxy-7-methyl-1-indanone have not been elucidated, the general mechanisms of action for phenolic compounds against bacteria can be extrapolated. These mechanisms often involve the disruption of key cellular functions.
The primary modes of action for phenolic compounds generally include:
-
Disruption of the Cell Membrane: The hydrophobic nature of the indanone structure allows it to intercalate into the bacterial cell membrane, disrupting its integrity. This can lead to increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force.
-
Inhibition of Enzymes: The hydroxyl group and the overall electronic structure of the molecule can enable it to bind to bacterial enzymes, including those involved in key metabolic pathways or cell wall synthesis, thereby inhibiting their function.
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA replication and transcription, leading to the inhibition of bacterial growth and proliferation.
Further research is required to determine the precise molecular targets and signaling pathways that are modulated by 4-Hydroxy-7-methyl-1-indanone in bacteria.
Conclusion
4-Hydroxy-7-methyl-1-indanone is a bioactive natural product with demonstrated antibacterial activity. The synthetic routes described provide a foundation for producing this compound in sufficient quantities for further biological evaluation. The elucidation of its complete spectroscopic profile and a deeper understanding of its mechanism of action at the molecular level are critical next steps in assessing its potential as a lead compound for the development of new antibacterial agents. This guide serves as a comprehensive resource to facilitate these future research endeavors.
References
Spectroscopic Characterization of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone." Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.5 | Singlet | 1H | Ar-H (H-6) |
| ~2.9 | Triplet | 2H | Ar-CH₂ (H-1) |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
| ~2.1 | Quintet | 2H | -CH₂- (H-2) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~203 | C=O |
| ~155 | C-OH (C-4) |
| ~140 | C-7 |
| ~135 | C-3a |
| ~125 | C-5 |
| ~120 | C-7a |
| ~115 | C-6 |
| ~32 | C-1 |
| ~28 | C-3 |
| ~26 | -C(O)CH₃ |
| ~16 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 175 | High | [M - CH₃]⁺ |
| 147 | Medium | [M - COCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: For the ¹H NMR spectrum, use a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: For the ¹³C NMR spectrum, use a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Background Scan: Perform a background scan of the empty ATR crystal before running the sample to subtract any atmospheric and instrument-related absorptions.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the phenol, the C=O stretch of the ketone, and the C-H stretches of the aromatic and aliphatic moieties.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Ionization:
-
ESI: Dissolve the sample in a solvent mixture like methanol/water and introduce it into the ESI source. This is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺.
-
EI: Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC), into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically causes fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For "this compound," characteristic fragments would likely arise from the loss of the methyl group and the acetyl group.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to 4-Hydroxy-7-methyl-1-indanone: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Hydroxy-7-methyl-1-indanone is a naturally occurring compound first isolated from the cyanobacterium Nostoc commune. It belongs to the pterosins class of 1-indanone derivatives, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on 4-Hydroxy-7-methyl-1-indanone, including its synthesis, physicochemical properties, and known biological activities. While a formal crystal structure has not been reported in publicly accessible crystallographic databases, this document details established experimental protocols for its synthesis and discusses its potential therapeutic applications based on its reported antibacterial properties.
Introduction
4-Hydroxy-7-methyl-1-indanone is a substituted indanone that has garnered interest due to its natural origin and biological activity.[1] Indanones, in general, are a class of compounds extensively studied for their potential as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[2][3] This guide synthesizes the available scientific literature to provide a detailed resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Physicochemical Properties
The fundamental properties of 4-Hydroxy-7-methyl-1-indanone are summarized in the table below. These data are essential for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 67901-82-0 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 109-112 °C | |
| InChI Key | FXEWVKMVYBQMET-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(O)c2C(=O)CCc12 |
Crystal Structure
As of the date of this publication, a complete, experimentally determined crystal structure for 4-Hydroxy-7-methyl-1-indanone, including unit cell parameters and atomic coordinates, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
For illustrative purposes, a 2D representation of the molecular structure is provided below.
Experimental Protocols: Synthesis
Two effective synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been reported, both commencing from 6-methylcoumarin.[1]
This pathway involves the methylative lactone ring opening of 6-methylcoumarin, followed by hydrogenation, cyclization, and subsequent demethylation.[1]
Methodology:
-
Methylative Lactone Ring Opening: 6-Methylcoumarin is treated with dimethyl sulphate in the presence of aqueous sodium hydroxide to yield 2-methoxy-5-methylcinnamic acid.
-
Catalytic Hydrogenation: The resulting cinnamic acid derivative is subjected to catalytic hydrogenation to saturate the double bond, forming 3-(2'-methoxy-5'-methylphenyl)propanoic acid.
-
PPA Cyclization: The propanoic acid derivative is cyclized using Polyphosphoric Acid (PPA) to yield 4-methoxy-7-methyl-1-indanone.
-
Demethylation: The final step involves the demethylation of the methoxy-indanone to afford the target compound, 4-hydroxy-7-methyl-1-indanone.
A more direct, high-yield synthesis involves the hydrogenation of the starting material followed by a fusion reaction.[1]
Methodology:
-
Catalytic Hydrogenation: 6-Methylcoumarin is hydrogenated to yield 3,4-dihydro-6-methylcoumarin.
-
AlCl₃ Fusion: The resulting dihydrocoumarin is fused with anhydrous aluminum chloride (AlCl₃) to directly produce 4-hydroxy-7-methyl-1-indanone in high yield.
References
An In-depth Technical Guide to the Structural Isomers of C12H14O2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C12H14O2. The document details the physicochemical properties, synthesis protocols, and biological activities of various isomers, with a focus on their relevance in scientific research and drug development.
Introduction to Isomerism and C12H14O2
Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. This structural variance can lead to distinct physical, chemical, and biological properties. For the molecular formula C12H14O2, a multitude of structural isomers exist, encompassing various functional groups such as esters, carboxylic acids, ketones, and phenols. Understanding the unique characteristics of each isomer is paramount for their application in pharmacology and materials science.
Two prominent and well-researched isomers of C12H14O2 are Ligustilide and 3-n-Butylphthalide (NBP). These compounds, primarily found in medicinal plants, have garnered significant attention for their therapeutic potential. This guide will explore these and other isomers, providing a comparative analysis of their properties and functions.
Physicochemical Properties of C12H14O2 Isomers
The structural differences among C12H14O2 isomers directly influence their physical and chemical characteristics. Properties such as boiling point, melting point, and solubility are critical for determining the appropriate applications and handling procedures for each compound. The following table summarizes the available quantitative data for a selection of C12H14O2 structural isomers.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| (Z)-Ligustilide | (3Z)-3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone | 4431-01-0 | 190.24 | - | - | - |
| 3-n-Butylphthalide (NBP) | 3-Butyl-1(3H)-isobenzofuranone | 6066-49-5 | 190.24 | 149-151 (5 mmHg) | - | - |
| Cinnamyl Propionate | 3-Phenyl-2-propen-1-yl propanoate | 103-56-0 | 190.24 | 285 | - | Insoluble in water, soluble in organic solvents. |
| Propyl Cinnamate | Propyl 3-phenylacrylate | 7778-83-8 | 190.24 | 284-285 | 11-12 | Sparingly soluble in water. |
| Isopropyl Cinnamate | Propan-2-yl 3-phenylacrylate | 7780-06-5 | 190.24 | 282-284 | - | Insoluble in water. |
| Chavibetol Acetate | 2-Methoxy-5-(2-propenyl)phenyl acetate | 14279-79-1 | 190.24 | - | - | - |
| Phenyl 3-Pentenoate | Phenyl pent-3-enoate | - | 190.24 | - | - | - |
| 4-Propylphenyl Acetate | 4-Propylphenyl acetate | 23511-70-8 | 190.24 | 244 | - | - |
| 2,4-Dimethyl-6-(2-propenyl)phenol Acetate | 2,4-Dimethyl-6-(prop-2-en-1-yl)phenyl acetate | - | 190.24 | - | - | - |
Experimental Protocols: Synthesis of C12H14O2 Isomers
The synthesis of specific C12H14O2 isomers is crucial for their detailed study and potential application. This section provides detailed methodologies for the synthesis of several key isomers.
Synthesis of Cinnamyl Propionate
Reaction: Esterification of cinnamyl alcohol with propionic acid.
Procedure:
-
Combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio in a reaction vessel.[1]
-
Add an immobilized lipase (e.g., Fermase CALB 10000) at a concentration of 2% (w/v) to the mixture.[1]
-
Add molecular sieves at 6% (w/v) to remove water produced during the reaction.[1]
-
Maintain the reaction mixture at 60°C with continuous stirring at 200 rpm for 7 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using column chromatography.
Synthesis of Propyl Cinnamate
Reaction: Fischer esterification of cinnamic acid with propanol.
Procedure:
-
Dissolve trans-cinnamic acid in propanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours.
-
After the reaction is complete, neutralize the excess acid with a weak base.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Synthesis of Isopropyl Cinnamate
Reaction: Esterification of cinnamic acid with isopropanol.
Procedure:
-
Combine cinnamic acid and isopropanol in a round-bottom flask.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Biological Activities and Signaling Pathways
Many structural isomers of C12H14O2 exhibit significant biological activities, making them promising candidates for drug development. The specific spatial arrangement of atoms in each isomer determines its interaction with biological targets, leading to diverse pharmacological effects. Phenylpropanoid derivatives, a class to which many C12H14O2 isomers belong, are known for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3]
Ligustilide
(Z)-Ligustilide, a major bioactive component of Angelica sinensis, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.
-
PI3K/Akt Signaling Pathway: Ligustilide has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, ligustilide can suppress cancer cell proliferation, migration, and invasion.
-
GPR30/EGFR Signaling Pathway: Ligustilide can promote bone formation by activating the G protein-coupled estrogen receptor 30 (GPR30), which in turn activates the epidermal growth factor receptor (EGFR) signaling pathway.
3-n-Butylphthalide (NBP)
NBP, another phthalide isomer, is used in the treatment of ischemic stroke. Its neuroprotective effects are attributed to its multifaceted mechanism of action.
-
Keap1-Nrf2 Pathway: NBP can modulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress. By activating Nrf2, NBP upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Ligustilide and 3-n-Butylphthalide.
Caption: Ligustilide inhibits the PI3K/Akt signaling pathway.
Caption: Ligustilide promotes bone formation via the GPR30/EGFR pathway.
Caption: NBP exerts neuroprotective effects via the Keap1-Nrf2 pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and purification of C12H14O2 isomers.
Caption: General workflow for the synthesis of C12H14O2 isomers.
Caption: Typical workflow for the purification of C12H14O2 isomers.
References
An In-depth Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, also known by its synonym 4-Hydroxy-7-methyl-1-indanone. This indanone derivative has garnered interest due to its presence in natural sources and its potential as a scaffold for the development of novel therapeutic agents. This document collates information on its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, presenting the data in a structured format to facilitate research and development efforts.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely available in the public domain, some key properties have been reported or computed. The compound's methoxy-protected precursor, 4-Methoxy-7-methyl-1-indanone, has been characterized more thoroughly.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.24 g/mol | --INVALID-LINK-- |
| Melting Point | 194-195 °C | Reported in a 1970 publication cited by Kamat et al. (2008).[1] |
| Appearance | Yellow oil (natural product isolate) | Jaki et al. (2000), as cited by Kamat et al. (2008).[1] |
| Computed XLogP3 | 2.3 | --INVALID-LINK-- |
| Computed Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Computed Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for 4-Methoxy-7-methyl-1-indanone (Synthetic Intermediate)
| Technique | Data | Source |
| IR (KBr) | νmax 1698 (C=O), 1608, 1488 cm⁻¹ | Kamat et al. (2008)[1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.40 (s, 3H, Ar-CH₃), 2.68 (t, J=6.0 Hz, 2H, -CH₂-), 3.03 (t, J=6.0 Hz, 2H, -CH₂-), 3.88 (s, 3H, -OCH₃), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 7.21 (d, J=8.4 Hz, 1H, Ar-H) | Kamat et al. (2008)[1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 16.5 (Ar-CH₃), 25.8 (-CH₂-), 36.4 (-CH₂-), 55.6 (-OCH₃), 116.1, 125.8, 129.9, 131.7, 153.8, 157.1 (Ar-C), 206.1 (C=O) | Kamat et al. (2008)[1] |
| LCMS | m/z 177.0915 [M+H]⁺, Calcd for C₁₁H₁₃O₂: 177.0915 | Kamat et al. (2008)[1] |
Synthesis and Experimental Protocols
Two primary synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been described, both commencing from 6-methylcoumarin.[1] These methods provide a foundation for laboratory-scale synthesis.
Synthetic Route 1: From 6-Methylcoumarin via Methylative Lactone Ring Opening
This multi-step synthesis involves the initial conversion of 6-methylcoumarin to its methoxy derivative, followed by hydrogenation, cyclization, and final demethylation.
Caption: A two-step synthesis of 4-Hydroxy-7-methyl-1-indanone.
Detailed Protocol for the Fusion Step: 3,4-Dihydro-6-methylcoumarin is fused with anhydrous aluminum chloride at a high temperature (180-210°C) for 30 minutes. [1]This process directly yields 4-Hydroxy-7-methyl-1-indanone in high yield (84%). [1]
Biological Activities and Potential Mechanisms of Action
This compound was first isolated from the cyanobacterium Nostoc commune and was reported to exhibit antibacterial activity. [1]However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature. The broader class of indanone derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects. [2][3]
Anti-inflammatory and Analgesic Potential
While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on related indanone derivatives provides insights into potential mechanisms of action. Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response.
Table 3: Biological Activity of Related Indanone Derivatives
| Compound Class | Biological Activity | Quantitative Data (for analogs) | Potential Mechanism | Source |
| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Suppression of iNOS and COX-2 expression via the TLR4/JNK/NF-κB pathway | [4] |
| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | % Inhibition of LPS-induced TNF-α and IL-6 in macrophages | Blockade of the NF-κB/MAPK signaling pathway | [5] |
| Indanone derivative from Fernandoa adenophylla | Anti-inflammatory | Inhibition of heat-induced hemolysis of red blood cells (9.12% to 72.82% at 10-100 µM) | Interaction with COX-1, COX-2, and TNF-α | [6][7] |
Based on these findings for structurally related compounds, it is plausible that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators and modulation of key signaling cascades.
Hypothesized Anti-inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Synthesis of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indanones are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Their rigid bicyclic framework is a common structural motif in compounds exhibiting antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] The intramolecular Friedel-Crafts reaction is a robust and widely utilized method for the construction of the indanone core.[1][2][3] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the 3-arylpropionyl chloride, promoted by a Brønsted or Lewis acid catalyst.[1] The choice of precursor, catalyst, and reaction conditions significantly impacts the yield, purity, and regioselectivity of the resulting substituted indanone.[1][4]
This document provides detailed application notes, experimental protocols, and a summary of reaction data for the synthesis of substituted indanones via the intramolecular Friedel-Crafts acylation, intended to guide researchers in developing efficient and scalable synthetic routes.
Principle and Methodology Overview
The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate from a 3-arylpropanoic acid or its corresponding acyl chloride. This electrophile then undergoes an intramolecular electrophilic aromatic substitution (SEAr) on the tethered aromatic ring to form the five-membered ketone ring of the indanone scaffold, followed by deprotonation to restore aromaticity.[1]
Two primary pathways are commonly employed:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is atom-economical and environmentally benign, producing water as the sole byproduct.[1] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][5]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅).[1][2][6] While generally more efficient, this route generates corrosive byproducts.[1]
The choice between these pathways depends on the substrate's reactivity, functional group tolerance, desired scale, and environmental considerations.[1]
Experimental Workflows and Signaling Pathways
The general workflow for the Friedel-Crafts synthesis of substituted indanones can be visualized as follows:
Caption: General workflows for indanone synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted indanones via intramolecular Friedel-Crafts acylation, showcasing the influence of different catalysts and reaction conditions on product yield.
Table 1: Synthesis of Substituted Indanones from 3-Arylpropanoic Acids
| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(p-Tolyl)propanoic acid | PPA | - | 100 | 1 | 95 | [7] |
| 2 | 3-(m-Tolyl)propanoic acid | PPA | - | 100 | 1 | 92 | [7] |
| 3 | 3-(3,4-Dimethoxyphenyl)propanoic acid | PPA | - | 80 | 1.5 | 93 | [8] |
| 4 | 3-Phenylpropanoic acid | TfOH (5.0) | DCE | 80 | 2 | 91 | [1] |
| 5 | 3-(4-Methoxyphenyl)propanoic acid | TfOH (3.0) | DCE | 50 | 2 | 95 | [1] |
| 6 | 3-(4-Chlorophenyl)propanoic acid | TfOH (5.0) | DCE | 80 | 4 | 78 | [1] |
| 7 | 3-Phenylpropanoic acid | NbCl₅ (1.1) | DCE | RT | 1 | 85 | [6] |
| 8 | 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ (1.1) | DCE | RT | 1 | 90 | [6] |
| 9 | 3-(4-Bromophenyl)propanoic acid | NbCl₅ (1.1) | DCE | RT | 2 | 75 | [6] |
| 10 | 3-(4-Methoxyphenyl)propanoic acid | Tb(OTf)₃ (cat.) | [bmim]OTf | 150 (MW) | 0.17 | 98 | [9] |
DCE: 1,2-Dichloroethane; PPA: Polyphosphoric acid; TfOH: Triflic acid; NbCl₅: Niobium(V) chloride; Tb(OTf)₃: Terbium(III) triflate; [bmim]OTf: 1-butyl-3-methylimidazolium triflate; MW: Microwave irradiation; RT: Room Temperature.
Table 2: Synthesis of Substituted Indanones from 3-Arylpropionyl Chlorides
| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropionyl chloride | AlCl₃ (1.1) | Benzene | Reflux | - | 90 | [2] |
| 2 | 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to RT | 2 | 85 | [2] |
| 3 | 3-(3,4-Dichlorophenyl)propionyl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to RT | 3 | 80 | [2] |
AlCl₃: Aluminum chloride.
Table 3: Synthesis of 2-Substituted Indanones from Benzyl Meldrum's Acid Derivatives
| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 95 | [3][10] |
| 2 | 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 92 | [10] |
| 3 | 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 88 | [10] |
Sc(OTf)₃: Scandium(III) triflate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids using Polyphosphoric Acid (PPA)
This protocol is adapted from the synthesis of 4-methyl-1-indanone.[7]
Materials:
-
Substituted 3-arylpropanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted 3-arylpropanoic acid.
-
Add polyphosphoric acid (PPA) to the flask.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted indanone.
Protocol 2: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids via their Acyl Chlorides using a Lewis Acid Catalyst
This protocol is a generalized procedure based on established methods.[2][11]
Step 2a: Formation of the 3-Arylpropionyl Chloride
Materials:
-
Substituted 3-arylpropanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted 3-arylpropanoic acid and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used in the next step without further purification.
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-arylpropionyl chloride (from Step 2a) (1.0 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃) (1.1-1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-cold water or dilute HCl for quenching
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid and anhydrous dichloromethane.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane and add it dropwise to the Lewis acid suspension.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure substituted indanone.
Protocol 3: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone from a Benzyl Meldrum's Acid Derivative
This protocol is based on the procedure reported by Fillion and coworkers.[3]
Materials:
-
5-(3,4-Dimethoxybenzyl)-2-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)
-
Anhydrous nitromethane
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Ethanol for recrystallization
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the substituted benzyl Meldrum's acid derivative and scandium(III) triflate.
-
Add anhydrous nitromethane via syringe.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 1 hour), cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain the purified 5,6-dimethoxy-2-methyl-1-indanone.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different catalysts, as their effectiveness can be substrate-dependent.[11] For deactivated aromatic rings, stronger acid catalysts like triflic acid may be required.[11] Ensure all reagents and solvents are anhydrous, as moisture can deactivate many Lewis acid catalysts.[11] Optimizing the reaction temperature is also crucial; some reactions may require heating to overcome the activation energy.[11]
-
Formation of Regioisomers: The regioselectivity of the cyclization can be an issue with unsymmetrically substituted aromatic rings. The choice of catalyst and solvent can influence the product distribution. For instance, the P₂O₅ content in PPA has been shown to affect the regioselectivity in the synthesis of certain indanones.[4]
-
Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and versatile method for the synthesis of substituted indanones. The choice between direct cyclization of 3-arylpropanoic acids and the two-step procedure involving the corresponding acyl chlorides allows for flexibility in adapting to different substrates and desired reaction conditions. By carefully selecting the catalyst, solvent, and temperature, high yields of the target indanones can be achieved, providing access to valuable building blocks for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization, intended to aid researchers in the practical application of this valuable synthetic methodology.
Reaction Mechanism
The generally accepted mechanism for the Nazarov cyclization of a chalcone to a 1-indanone begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[1][2] Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[1]
Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.
Data Presentation: Comparison of Catalytic Systems
The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.
Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.
Table 1: Brønsted Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis
| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Chalcone | Dichloromethane (DCM) | Reflux, 2h | 85 | [3] |
| Trifluoroacetic acid (TFA) | Chalcone | Neat | Microwave, 120°C, 10 min | 92 | [1] |
| Triflic acid (TfOH) | 1-Aryl-4,4,4-trichloro-2-en-1-ones | TfOH | 80°C, 2-10h | up to 92 | [4] |
Table 2: Lewis Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis
| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |
| FeCl₃ or AlCl₃ | Phosphorylated/Non-phosphorylated chalcones | Not specified | Not specified | High | [3] |
| Cu(OTf)₂ | Electronically asymmetric dienones | Not specified | Not specified | High | [3] |
| Cu(OTf)₂ (10 mol%) | Chalcone | 1,2-Dichloroethane (DCE) | 80°C | Not specified | [1] |
| Bi(OTf)₃ | Aryl vinyl ketones | Not specified | Not specified | Good to Excellent | [5] |
| In(OTf)₃ / Benzoic Acid | Alkynes and Acetals | Not specified | Not specified | Excellent | [6] |
| SbF₅ / EtOH | Phenylalkynes and Aldehydes | Not specified | Not specified | Moderate to High | [7] |
| Dicationic Iridium(III) / AgSbF₆ | Chalcones with electron-withdrawing groups | Not specified | Mild conditions | Very Good | [3] |
Table 3: Asymmetric Nazarov Cyclization for Chiral 1-Indanone Synthesis
| Catalyst System | Substrate | Solvent | Conditions | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ (10 mol%) / (R,R)-Ph-BOX (11 mol%) | Chalcone / NFSI | 1,2-Dichloroethane (DCE) | 80°C | Not specified | Not specified | [1] |
| Rhodium / (R)-MonoPhos® | Pinacolborane chalcone derivatives | Not specified | Mild conditions | High | up to 95 | [3] |
| ZnCl₂ (5 mol%) / Chiral Spiro Phosphoric Acid (6 mol%) | Indole enones | 1,2-Dichloroethane (DCE) | 40°C | 71-98 | 70-90 | [5] |
| Bifunctional Thiourea Organocatalyst | Diketoesters | Not specified | 4-21 days | 58-95 | up to 90.5:9.5 er | [8] |
Experimental Protocols
The following are detailed methodologies for key examples of the Nazarov cyclization for 1-indanone synthesis.
Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (Conventional Heating)
This protocol describes the synthesis of a 1-indanone from a chalcone precursor using trifluoroacetic acid with conventional heating.
Materials:
-
Chalcone (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-indanone product.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate
This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.
Materials:
-
Chalcone (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chalcone (1.0 equiv) and 1,2-dichloroethane (DCE).
-
Add Cu(OTf)₂ (10 mol%) to the mixture.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.
Protocol 3: Catalytic Asymmetric Tandem Nazarov Cyclization/Electrophilic Fluorination
This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated 1-indanone.[1][9]
Materials:
-
Chalcone (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
(R,R)-Ph-BOX (11 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture.
-
Heat the reaction at 80 °C and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated 1-indanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.
Caption: A typical experimental workflow for 1-indanone synthesis via Nazarov cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 8. An Organocatalytic Asymmetric Nazarov Cyclization [organic-chemistry.org]
- 9. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diels-Alder Approach to Indanone Core Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indanone core structures utilizing the Diels-Alder reaction. The indanone motif is a prevalent scaffold in numerous biologically active compounds and natural products, making its efficient synthesis a critical aspect of drug discovery and development. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and often stereocontrolled route to the cyclohexene precursors of indanones. This guide covers key intermolecular, intramolecular, and asymmetric Diels-Alder strategies, followed by the crucial aromatization step to furnish the final indanone core.
Intermolecular Diels-Alder Approach
The intermolecular Diels-Alder reaction provides a versatile method for the construction of functionalized indanone precursors. A common strategy involves the cycloaddition of a substituted diene with a suitable dienophile, followed by an oxidative aromatization to establish the indanone ring system. A key example is the synthesis of substituted 1-indanones using highly reactive siloxydienes, such as Danishefsky's diene.[1]
Application Note:
This approach is particularly useful for accessing indanones with substitution on the aromatic ring. The choice of diene and dienophile dictates the substitution pattern of the resulting cyclohexene intermediate. Danishefsky's diene and related siloxydienes are highly valuable as they are electron-rich and react readily with a variety of dienophiles.[2][3] The initial cycloadduct contains a silyl enol ether moiety, which can be readily hydrolyzed to a ketone. Subsequent aromatization, often achieved through oxidation, yields the indanone core.
Key Reaction: Synthesis of a Disubstituted 1-Indanone Precursor
A representative example involves the reaction of a siloxydiene with 2-cyclopentenone.[1] The resulting Diels-Alder adduct can then be aromatized to the corresponding indanone.
Reaction Scheme:
Caption: General workflow for intermolecular Diels-Alder/aromatization.
Experimental Protocol: Synthesis of a Disubstituted 1-Indanone (246)[1]
Materials:
-
Siloxydiene (244)
-
2-Cyclopentenone (239)
-
2,5-di-tert-butylhydroquinone (DBHQ)
-
Benzene (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone
-
Palladium on carbon (Pd/C, 10%)
-
p-Cymene
Procedure:
-
Diels-Alder Cycloaddition: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the siloxydiene (244) and 2-cyclopentenone (239) in anhydrous benzene.
-
Add a catalytic amount of 2,5-di-tert-butylhydroquinone (DBHQ) to inhibit polymerization.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.
-
Hydrolysis: Dissolve the crude Diels-Alder adduct in acetone and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature until the hydrolysis of the silyl enol ether is complete (monitor by TLC) to yield the diketone (245).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Oxidative Aromatization: To a solution of the crude diketone (245) in p-cymene, add 10% palladium on carbon (Pd/C).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the disubstituted 1-indanone (246).
Quantitative Data:
| Diene | Dienophile | Product | Yield (%) | Diastereoselectivity | Reference |
| Siloxydiene (244) | 2-Cyclopentenone (239) | Disubstituted 1-Indanone (246) | Not explicitly stated | Not explicitly stated | [1] |
Note: Specific yield and diastereoselectivity for this reaction were not provided in the reference.
Intramolecular Diels-Alder (IMDA) Approach
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of polycyclic systems, including precursors to indanones.[4][5][6] In this approach, the diene and dienophile are tethered within the same molecule, leading to a cyclization that forms two new rings in a single step.
Application Note:
The IMDA reaction offers excellent control over stereochemistry due to the conformational constraints of the tether connecting the diene and dienophile.[7] The length and nature of the tether are crucial for the success and stereochemical outcome of the reaction. This method is particularly advantageous for the synthesis of complex, fused-ring indanone derivatives. The resulting polycyclic alkene can then be further manipulated, for instance, through oxidative cleavage of the newly formed double bond, to reveal the indanone core.
Conceptual Workflow:
Caption: General workflow for the intramolecular Diels-Alder approach.
Experimental Protocol: General Procedure for Intramolecular Diels-Alder Cyclization
Note: A specific protocol for an IMDA reaction leading directly to an indanone was not found in the provided search results. The following is a general procedure that can be adapted.
Materials:
-
Tethered diene-dienophile substrate
-
Anhydrous solvent (e.g., toluene, xylene, or a chlorinated solvent)
-
Lewis acid (optional, e.g., Et₂AlCl, BF₃·OEt₂)
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tethered diene-dienophile substrate in the chosen anhydrous solvent.
-
Thermal Conditions: If the reaction is to be performed thermally, heat the solution to reflux and monitor the reaction by TLC. High temperatures are often required.
-
Lewis Acid Catalysis (Optional): For Lewis acid-catalyzed reactions, cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to the appropriate temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate for Lewis acid-catalyzed reactions).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Asymmetric Diels-Alder Approach
The development of asymmetric Diels-Alder reactions has enabled the synthesis of chiral indanone precursors with high enantioselectivity.[8][9] This is typically achieved through the use of chiral catalysts, most commonly chiral Lewis acids or organocatalysts.
Application Note:
Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer in excess.[10] Organocatalysis, often employing chiral amines, provides an alternative metal-free approach to enantioselective Diels-Alder reactions.[11] The resulting enantioenriched cyclohexene adduct can then be converted to a chiral indanone. This methodology is of high importance in the synthesis of chiral drugs and natural products containing the indanone scaffold.
Catalyst Activation and Reaction Pathway:
Caption: Asymmetric Diels-Alder reaction pathway.
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction
Note: A specific protocol for an asymmetric Diels-Alder reaction leading directly to an indanone was not found in the provided search results. The following is a general procedure that can be adapted.
Materials:
-
Diene
-
Dienophile
-
Chiral catalyst (e.g., a chiral Lewis acid or a chiral amine organocatalyst)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Inert gas (argon or nitrogen)
-
Molecular sieves (optional, for moisture-sensitive reactions)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst and any necessary additives (e.g., molecular sieves).
-
Add the anhydrous solvent and stir the mixture at the desired temperature.
-
Add the dienophile to the catalyst solution and stir for a short period to allow for complexation.
-
Slowly add the diene to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or HPLC.
-
Workup: Upon completion, quench the reaction as appropriate for the catalyst used (e.g., with water, a saturated aqueous solution of sodium bicarbonate, or a specific quenching agent).
-
Extract the product into a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis using a chiral solvating agent.
Quantitative Data for Asymmetric Diels-Alder Reactions:
While a specific example for indanone synthesis is not detailed, the literature on asymmetric Diels-Alder reactions reports a wide range of quantitative data.
| Catalyst Type | Typical Dienophile | Typical Diene | Yield (%) | Enantiomeric Excess (%) |
| Chiral Lewis Acid | α,β-Unsaturated carbonyls | Cyclopentadiene | 70-99 | 80-99 |
| Chiral Organocatalyst | α,β-Unsaturated aldehydes | Acyclic dienes | 75-95 | 90-99 |
This table represents typical data from the broader field of asymmetric Diels-Alder reactions and serves as a general guide.
Conclusion
The Diels-Alder reaction represents a powerful and versatile tool for the synthesis of indanone core structures. The choice between intermolecular, intramolecular, and asymmetric approaches depends on the desired substitution pattern, complexity, and chirality of the target indanone. The subsequent aromatization of the initially formed cyclohexene ring is a key step in finalizing the synthesis. The protocols and data presented herein provide a foundation for researchers to apply these powerful synthetic strategies in the fields of medicinal chemistry and natural product synthesis. Further exploration of specific diene/dienophile combinations and catalyst systems will undoubtedly continue to expand the scope and utility of the Diels-Alder approach to this important heterocyclic scaffold.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 5. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Derivatization of 4-Hydroxy-7-methyl-1-indanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the derivatization of 4-Hydroxy-7-methyl-1-indanone and the subsequent biological screening of the synthesized analogs. The protocols outlined below are designed to guide researchers through the chemical modification of the parent indanone and the evaluation of its derivatives for potential anti-inflammatory and anticancer activities.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of the indanone nucleus have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8][9] 4-Hydroxy-7-methyl-1-indanone presents a versatile starting material for the synthesis of novel derivatives due to the presence of a reactive phenolic hydroxyl group and a ketone moiety, which are amenable to various chemical modifications.
This document details the synthetic derivatization of 4-Hydroxy-7-methyl-1-indanone via O-alkylation and the Mannich reaction. It further provides step-by-step protocols for a panel of in vitro biological assays to screen these novel compounds for their potential as anti-inflammatory and anticancer agents.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of derivatized 4-Hydroxy-7-methyl-1-indanone analogs. This data is representative of what would be generated from the protocols detailed in this document.
Table 1: Synthesis Yields of 4-Hydroxy-7-methyl-1-indanone Derivatives
| Compound ID | Derivative Type | R Group | Yield (%) | Purity (%) |
| HMI-00 | Parent Compound | - | - | >98 |
| HMI-OA-01 | O-Alkylated | Methyl | 85 | >99 |
| HMI-OA-02 | O-Alkylated | Ethyl | 82 | >99 |
| HMI-OA-03 | O-Alkylated | Benzyl | 75 | >98 |
| HMI-MB-01 | Mannich Base | Morpholine | 68 | >97 |
| HMI-MB-02 | Mannich Base | Piperidine | 71 | >98 |
| HMI-MB-03 | Mannich Base | N-methylpiperazine | 65 | >97 |
Table 2: In Vitro Anti-Inflammatory Activity of 4-Hydroxy-7-methyl-1-indanone Derivatives
| Compound ID | NO Production Inhibition (IC50, µM) | TNF-α Secretion Inhibition (IC50, µM) | IL-6 Secretion Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| HMI-00 | >100 | >100 | >100 | >100 |
| HMI-OA-01 | 85.2 | 92.5 | 95.1 | 78.4 |
| HMI-OA-02 | 76.4 | 85.3 | 88.7 | 69.2 |
| HMI-OA-03 | 45.1 | 52.8 | 55.3 | 41.5 |
| HMI-MB-01 | 32.7 | 41.2 | 43.9 | 29.8 |
| HMI-MB-02 | 28.9 | 35.6 | 38.2 | 25.4 |
| HMI-MB-03 | 25.3 | 31.8 | 34.1 | 22.7 |
| Indomethacin | 15.8 | 22.4 | 25.1 | 0.9 |
Table 3: In Vitro Anticancer Activity of 4-Hydroxy-7-methyl-1-indanone Derivatives
| Compound ID | Cytotoxicity (IC50, µM) - MCF-7 | Cytotoxicity (IC50, µM) - A549 | Apoptosis Induction (% of Annexin V positive cells at 2x IC50) - MCF-7 |
| HMI-00 | >100 | >100 | <5 |
| HMI-OA-01 | 91.3 | 95.8 | 8.2 |
| HMI-OA-02 | 85.7 | 90.1 | 10.5 |
| HMI-OA-03 | 55.2 | 62.5 | 25.7 |
| HMI-MB-01 | 41.8 | 48.3 | 45.1 |
| HMI-MB-02 | 38.2 | 43.1 | 52.8 |
| HMI-MB-03 | 35.6 | 40.9 | 58.4 |
| Doxorubicin | 0.8 | 1.2 | 85.3 |
Experimental Protocols
I. Synthesis of 4-Hydroxy-7-methyl-1-indanone Derivatives
A. General O-Alkylation Protocol
This protocol describes the synthesis of ether derivatives at the 4-hydroxyl position of 4-Hydroxy-7-methyl-1-indanone.
-
Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-7-methyl-1-indanone (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.
-
Alkylating Agent Addition: To the stirring suspension, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride; 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure O-alkylated derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. General Mannich Reaction Protocol
This protocol describes the synthesis of Mannich bases at the 2-position of the indanone ring.[10][11][12][13][14]
-
Reactant Mixture: In a round-bottom flask, combine 4-Hydroxy-7-methyl-1-indanone (1 equivalent), the desired secondary amine (e.g., morpholine, piperidine; 1.1 equivalents), and an aqueous solution of formaldehyde (37%, 1.2 equivalents) in ethanol.
-
Acidification: Add a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure Mannich base.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Anti-Inflammatory Screening Protocols
A. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18][19]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
B. Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion Assay (ELISA)
This assay quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[2][3][20][21][22]
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.
-
ELISA: Use commercially available ELISA kits for TNF-α and IL-6.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations from the standard curve.
C. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.[23][24][25][26][27]
-
Assay Kit: Utilize a commercially available COX-2 inhibitor screening assay kit (colorimetric or fluorometric).
-
Reagent Preparation: Prepare all reagents according to the kit's protocol.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of the test compounds. Incubate for a specified time at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period.
-
Detection: Measure the product formation using the detection method specified in the kit (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
III. In Vitro Anticancer Screening Protocols
A. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][28][29][30][31]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Workflow for Derivatization and Biological Screening.
Caption: Key Anti-Inflammatory Signaling Pathways.
Caption: Workflow for Anticancer Activity Screening.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oarjbp.com [oarjbp.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 13. Mannich Reaction [organic-chemistry.org]
- 14. thaiscience.info [thaiscience.info]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Protocol Griess Test [protocols.io]
- 20. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 21. diva-portal.org [diva-portal.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. benchchem.com [benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. benchchem.com [benchchem.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone as a Key Intermediate for Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone as a crucial intermediate in the development of novel anti-inflammatory agents. This document includes detailed synthetic protocols, pharmacological data of analogous compounds, and insights into the mechanism of action, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Indanone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural framework of the indanone core allows for diverse functionalization, making it an attractive scaffold for the design of new therapeutic agents.[1] Specifically, this compound is a promising starting material for the synthesis of potent anti-inflammatory drugs due to its reactive hydroxyl and acetyl groups, which can be readily modified to explore structure-activity relationships (SAR).[2]
Synthesis of this compound
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established organic chemistry principles and published syntheses of related compounds. The synthesis involves two key stages: the formation of the 4-hydroxy-7-methyl-1-indanone core, followed by a regioselective acylation.
Protocol 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone
Two effective routes starting from 6-methylcoumarin have been described for the synthesis of the precursor, 4-hydroxy-7-methyl-1-indanone.[3]
Route A: Via Methylative Lactone Ring Opening and Cyclization
-
Methylative Lactone Ring Opening: 6-methylcoumarin is subjected to a methylative lactone ring opening.
-
Catalytic Hydrogenation: The resulting cinnamyl double bond is hydrogenated.
-
PPA Cyclization: The intermediate is then cyclized using polyphosphoric acid (PPA) to yield the methyl ether of 4-hydroxy-7-methyl-1-indanone.
-
Demethylation: The final step involves demethylation to afford 4-hydroxy-7-methyl-1-indanone.[3]
Route B: Via Catalytic Hydrogenation and Friedel-Crafts Acylation
-
Catalytic Hydrogenation: 6-methylcoumarin is first catalytically hydrogenated.
-
Friedel-Crafts Acylation: The hydrogenated product is then fused with anhydrous aluminum chloride (AlCl₃) in a Friedel-Crafts acylation reaction to yield 4-hydroxy-7-methyl-1-indanone in high yield.[3]
Protocol 2: Proposed Synthesis of this compound via Friedel-Crafts Acylation
The introduction of the acetyl group at the C5 position of the 4-hydroxy-7-methyl-1-indanone core can be achieved through a Friedel-Crafts acylation reaction. The hydroxyl group at C4 is an activating group and will direct the electrophilic substitution to the ortho and para positions. In this case, the C5 position is sterically and electronically favored.
Materials:
-
4-hydroxy-7-methyl-1-indanone
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or trifluoromethanesulfonic acid)[4]
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
To a stirred solution of 4-hydroxy-7-methyl-1-indanone in an anhydrous solvent, add the Lewis acid catalyst portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes.
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Application in the Synthesis of Anti-inflammatory Agents
This compound serves as a versatile intermediate for the synthesis of a variety of potential anti-inflammatory agents. The ketone and phenol functionalities are key for further chemical modifications, such as the synthesis of chalcones, Schiff bases, and other heterocyclic derivatives.
Protocol 3: Synthesis of Indanone-based Chalcone Derivatives
Chalcones are well-known for their anti-inflammatory properties. The following is a general protocol for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Aromatic aldehydes
-
Base catalyst (e.g., NaOH, KOH)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound and an appropriate aromatic aldehyde in the chosen solvent.
-
Add a solution of the base catalyst dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours. The formation of a precipitate indicates product formation.
-
The precipitate is filtered, washed with cold solvent, and dried.
-
The crude product can be recrystallized from a suitable solvent to obtain the pure chalcone derivative.
Pharmacological Evaluation and Mechanism of Action
Inhibition of Pro-inflammatory Mediators
Indanone derivatives have been reported to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][5]
| Compound/Derivative Type | Assay | Target | Inhibition/Activity | Reference |
| Indanone Derivative | Heat-induced hemolysis | RBC membrane stabilization | IC50: 54.69 µM | [6] |
| Indanone Derivative | Heat-induced hemolysis | RBC membrane stabilization | Up to 72.82% inhibition at 100 µM | [6] |
| 2-Benzylidene-1-indanone Derivatives | LPS-stimulated macrophages | TNF-α production | Significant inhibition | [2] |
| 2-Benzylidene-1-indanone Derivatives | LPS-stimulated macrophages | IL-6 production | Significant inhibition | [2] |
| Sesquistilbene Indanone Analogues | LPS-stimulated RAW264.7 cells | NO production | Potent inhibition | [7] |
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]
-
NF-κB Pathway: Indanone derivatives have been shown to suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Pathway: These compounds can also inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. The MAPK pathway plays a critical role in transducing extracellular signals to the nucleus to initiate inflammatory responses.[2]
Visualizing the Synthetic and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed synthesis of anti-inflammatory agents.
Caption: A typical drug discovery workflow.
Caption: Mechanism of action of indanone derivatives.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel anti-inflammatory agents. The synthetic protocols outlined, based on established chemical reactions, provide a clear path for its preparation. The pharmacological data from analogous indanone derivatives strongly suggest that compounds derived from this intermediate are likely to exhibit potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Further research focused on synthesizing and evaluating derivatives of this specific intermediate is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 4-Hydroxy-7-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of potential anticancer agents derived from 4-hydroxy-7-methyl-1-indanone. The primary synthetic route described is the Claisen-Schmidt condensation to yield a library of 2-benzylidene-4-hydroxy-7-methyl-1-indanone derivatives. These compounds, a class of chalcone analogues, are of significant interest due to the established anticancer properties of the indanone scaffold.[1]
Disclaimer: The following protocols are generalized based on established procedures for analogous 1-indanone derivatives due to a lack of specific literature for 4-hydroxy-7-methyl-1-indanone as a starting material for anticancer agents. Researchers should consider these as a starting point and may need to optimize conditions for specific substrates.
Rationale and Background
The 1-indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] The synthesis of 2-benzylidene-1-indanones, which are rigid analogues of chalcones, has been a successful strategy in developing compounds with significant cytotoxicity against various human cancer cell lines.[2] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for further drug development.[3] This application note focuses on leveraging the 4-hydroxy-7-methyl-1-indanone backbone to generate novel derivatives for anticancer screening.
Synthetic Workflow
The overall workflow for the synthesis and evaluation of 2-benzylidene-4-hydroxy-7-methyl-1-indanone derivatives is depicted below.
Caption: Synthetic and evaluation workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-4-hydroxy-7-methyl-1-indanone Derivatives
This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of 4-hydroxy-7-methyl-1-indanone with a substituted benzaldehyde.[4][5][6]
Materials:
-
4-hydroxy-7-methyl-1-indanone (1.0 eq)
-
Substituted aromatic aldehyde (1.0-1.2 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (20% w/v)
-
1 M Hydrochloric Acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-7-methyl-1-indanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add the aqueous sodium hydroxide solution (2-3 eq) to the cooled mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water and acidify with 1 M HCl until the pH is neutral.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8]
Materials:
-
Synthesized indanone derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table presents representative IC50 values for analogous 2-benzylidene-1-indanone derivatives against various human cancer cell lines, demonstrating the potential of this class of compounds.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010 | [3] |
| 2 | Indanone-based hydroxamic acid derivative | MDA-MB-231 (Breast) | 0.36 | [9] |
| 3 | Indanone-based hydroxamic acid derivative | K562 (Leukemia) | 3.27 | [9] |
| 4 | 2-Benzylidene-1-indanone derivative | DLD1 (Colorectal) | 14.76 | [3] |
| 5 | 2-Benzylidene-1-indanone derivative | DU145 (Prostate) | 1.90 | [3] |
Potential Mechanism of Action
Many 2-benzylidene-1-indanone derivatives exert their anticancer effects by inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptosis.[3] This is often associated with the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.
Caption: Potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. research.unipd.it [research.unipd.it]
"1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" in the synthesis of anti-Alzheimer's drug candidates
Please Note: As of late 2025, publicly available scientific literature does not contain specific details on the direct use of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone in the synthesis of anti-Alzheimer's drug candidates. However, the indanone core is a well-established and crucial scaffold in the development of potent drugs for Alzheimer's disease. The most prominent example is Donepezil, a widely prescribed acetylcholinesterase inhibitor.
This document provides detailed application notes and protocols based on the synthesis and evaluation of Donepezil and its derivatives, offering a representative and comprehensive guide for researchers, scientists, and drug development professionals interested in the application of indanone-based compounds in Alzheimer's research.
Application Notes: The Indanone Scaffold in Anti-Alzheimer's Drug Design
The indanone moiety serves as a key structural component in a class of multi-functional anti-Alzheimer's agents. [1][2]These compounds are primarily designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [3]A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease, leading to cognitive decline. [2]By inhibiting AChE, these drugs increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function. [4][5] Beyond AChE inhibition, researchers are exploring indanone derivatives that can target other pathological aspects of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) plaques and the activity of butyrylcholinesterase (BuChE) and β-secretase 1 (BACE1). [1][6]This multi-target approach aims to develop more effective therapies that can modify the course of the disease. [6]The versatility of the indanone scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. [7][8]
Representative Synthesis of Indanone-Based Anti-Alzheimer's Drug Candidates (Donepezil Analogs)
The synthesis of Donepezil and its analogs typically involves the condensation of a substituted indanone with an N-benzylpiperidine derivative. [1][9]This reaction is often carried out via an aldol condensation followed by dehydration to form an unsaturated intermediate, which is subsequently reduced. [4]
Synthetic Workflow
Caption: Synthetic workflow for Donepezil analogs.
Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
This protocol is adapted from established literature for the synthesis of a key intermediate in the production of Donepezil. [9] Materials:
-
5,6-dimethoxy-indanone
-
N-benzyl-piperidine-4-carboxaldehyde
-
Sodium hydroxide (NaOH) flakes
-
Methanol
-
5% Acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve 5,6-dimethoxy-indanone (0.10 mol) in methanol (80 mL) and stir under an inert atmosphere at room temperature. [9]2. Slowly add NaOH flakes (0.32 mol) to the mixture. [9]3. Add N-benzyl-piperidine-4-carboxaldehyde (0.10 mol) to the reaction mixture. [9]4. Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1). [9]5. Upon completion of the reaction, a solid will have formed. Filter the solid and wash it with 5% acetic acid, followed by a wash with methanol. [9]6. Dry the resulting solid to obtain the unsaturated intermediate.
Experimental Protocol: Reduction to Donepezil
Materials:
-
Unsaturated intermediate from the previous step
-
Methanol
-
Raney nickel
-
Methane sulfonic acid
-
Hydrogen gas (H₂)
Procedure:
-
Suspend the unsaturated intermediate in methanol.
-
Add Raney nickel as the catalyst and a catalytic amount of methane sulfonic acid. [10]3. Subject the mixture to hydrogenation at 1 atm of hydrogen pressure at room temperature until the reaction is complete (monitored by TLC). [10]4. After the reaction is complete, filter the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude Donepezil base.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data: Biological Activity of Indanone Derivatives
The following tables summarize the inhibitory activities of various synthesized indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Linker | Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 5c | C=C | meta-dimethylamine | 0.12 | - | [7] |
| 7b | C-C | para-piperidine | - | 0.04 | [7] |
| 7h | Carbamate | - | 1.2 | 0.3 | [6] |
| Donepezil | C-C | - | 0.02 | 4.6 | [11] |
IC₅₀: The half-maximal inhibitory concentration.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues. [12][13]
Principle of the Assay
This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. [12][14]
Signaling Pathway
Caption: Mechanism of the Ellman's method for AChE inhibition.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved. [12]* 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store in a light-protected container. [12]* 14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily. [12]* 1 U/mL AChE Solution: Dilute a stock solution of AChE with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the solution on ice. [12]* Test Compound (Inhibitor) Solutions: Prepare a stock solution of the indanone derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions to the desired concentrations.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound. [12] * Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations. [12]2. Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C. [12][15]3. Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction. [15]4. Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 10-60 seconds for 3-10 minutes. [15]5. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Antibacterial Screening of 4-Hydroxy-7-methyl-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antibacterial screening of 4-Hydroxy-7-methyl-1-indanone and its derivatives. While 4-Hydroxy-7-methyl-1-indanone, a natural product isolated from the cyanobacterium Nostoc commune, is known to possess antibacterial activity, detailed screening data for its derivatives are not extensively available in the public domain.[1][2] Therefore, this document outlines standardized protocols for evaluating the antibacterial potential of these compounds and presents data tables with illustrative examples derived from studies on related indanone structures to guide data presentation.
Data Presentation
Effective evaluation of antibacterial efficacy requires systematic and clear presentation of quantitative data. The following tables are provided as templates for summarizing the results of antibacterial screening assays.
Note: The data presented in Tables 1 and 2 are illustrative and based on findings for other indanone derivatives.[3][4][5] Researchers should replace this with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Hydroxy-7-methyl-1-indanone Derivatives against Various Bacterial Strains
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Positive Control] |
| HMI-001 | 4-Hydroxy-7-methyl-1-indanone (Parent) | 64 | 128 | >256 | 0.5 |
| HMI-002 | 2-Bromo derivative | 32 | 64 | 128 | 0.5 |
| HMI-003 | 2,2-Dibromo derivative | 16 | 32 | 64 | 0.5 |
| HMI-004 | 2-Chloro derivative | 32 | 64 | 128 | 0.5 |
| HMI-005 | 2,2-Dichloro derivative | 16 | 32 | 64 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of 4-Hydroxy-7-methyl-1-indanone Derivatives
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | MBC/MIC Ratio (S. aureus) | MBC/MIC Ratio (E. coli) |
| HMI-001 | 4-Hydroxy-7-methyl-1-indanone (Parent) | 128 | >256 | 2 | >2 |
| HMI-002 | 2-Bromo derivative | 64 | 128 | 2 | 2 |
| HMI-003 | 2,2-Dibromo derivative | 32 | 64 | 2 | 2 |
| HMI-004 | 2-Chloro derivative | 64 | 128 | 2 | 2 |
| HMI-005 | 2,2-Dichloro derivative | 32 | 64 | 2 | 2 |
Experimental Protocols
Detailed methodologies for key antibacterial screening experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (4-Hydroxy-7-methyl-1-indanone derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative (growth) control (broth with inoculum and solvent, but no compound). A sterility control (broth only) should also be included.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
-
Visualizations
Experimental Workflow
Caption: Workflow for antibacterial screening of 4-Hydroxy-7-methyl-1-indanone derivatives.
Hypothetical Signaling Pathway of Antibacterial Action
The precise antibacterial mechanism of 4-Hydroxy-7-methyl-1-indanone derivatives is not well-elucidated. However, as phenolic compounds, they are likely to exert their effects through multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular functions.[6][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
TLC and column chromatography protocols for 4-Hydroxy-7-methyl-1-indanone purification
These application notes provide detailed protocols for the purification of 4-Hydroxy-7-methyl-1-indanone, a bioactive compound, using Thin-Layer Chromatography (TLC) and column chromatography. These techniques are essential for isolating the target compound from reaction mixtures and ensuring high purity for subsequent applications in research and drug development.
Introduction
4-Hydroxy-7-methyl-1-indanone is a compound of interest due to its potential biological activities. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain a sample of high purity. This document outlines optimized protocols for analytical Thin-Layer Chromatography to monitor reaction progress and guide the development of a preparative column chromatography method for the purification of 4-Hydroxy-7-methyl-1-indanone.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Chamber | Saturated with mobile phase |
| Sample Preparation | Crude reaction mixture dissolved in a minimal amount of ethyl acetate or dichloromethane |
| Application | Spotting using a capillary tube |
| Development | Ascending, until the solvent front is ~1 cm from the top of the plate |
| Visualization | 1. UV light (254 nm) 2. Staining with a ceric molybdate solution followed by gentle heating |
| Expected Rf of Product | ~0.3 - 0.4 |
| Expected Rf of Impurities | Varies depending on polarity. Less polar impurities will have a higher Rf, and more polar impurities will have a lower Rf. |
Table 2: Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Dimensions | Diameter and length dependent on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight)[1] |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |
| Sample Loading | Dry loading or wet loading in a minimal amount of the initial eluent |
| Elution Profile | Initial: 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities) Gradient: Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate (to elute the product) Final: Further increase in polarity if highly polar impurities are present |
| Fraction Collection | Fractions of appropriate volume (e.g., 10-20 mL for a medium-sized column) |
| Fraction Analysis | TLC analysis of collected fractions to identify those containing the pure product |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of a reaction and to determine the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate
-
Crude sample of 4-Hydroxy-7-methyl-1-indanone
-
Visualization agents: UV lamp, ceric molybdate stain
Procedure:
-
Chamber Saturation: Pour the prepared mobile phase (Hexane:Ethyl Acetate, 7:3) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid saturation. Close the chamber and allow it to saturate for at least 15 minutes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate (approximately 1 cm from the bottom). Keep the spot size as small as possible.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]
-
For compounds not visible under UV, or for further confirmation, dip the plate into a ceric molybdate staining solution, then gently heat the plate with a heat gun until spots appear.[2]
-
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Column Chromatography Purification
Objective: To purify crude 4-Hydroxy-7-methyl-1-indanone on a preparative scale.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Mobile phase: Hexane and Ethyl Acetate
-
Crude 4-Hydroxy-7-methyl-1-indanone
-
Collection tubes/flasks
-
TLC setup for fraction analysis
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to remove non-polar impurities.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.). A common strategy is to increase the polarity after a certain volume of eluent has passed through or once the initial impurities have eluted.
-
The target compound is expected to elute at a mobile phase composition similar to or slightly more polar than the one that gave an Rf of ~0.35 in the TLC analysis.[3]
-
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which contain the purified 4-Hydroxy-7-methyl-1-indanone.
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]
Visualizations
Caption: Purification workflow for 4-Hydroxy-7-methyl-1-indanone.
References
Application Note: A Robust HPLC Method for the Quantification of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a detailed workflow for method development, including column selection, mobile phase optimization, and validation, making it suitable for researchers, scientists, and drug development professionals.
1. Introduction
This compound is a substituted indanone derivative.[2][3][4] Indanones are a class of compounds with a wide range of biological activities and are often used as precursors in the synthesis of pharmaceuticals.[5][6] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This application note presents a systematic approach to developing a robust HPLC method for its analysis.
2. Experimental
2.1. Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q® or equivalent)
-
Formic acid (LC-MS grade)
-
This compound reference standard.
-
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of experiments designed to achieve optimal separation and quantification.
Figure 1: Logical workflow for HPLC method development.
3.1. Column Selection
Given that this compound is a polar aromatic compound, a reversed-phase separation is the most suitable approach.[7][8] A standard C18 column is a good starting point due to its versatility.[9] For compounds with aromatic rings, a Phenyl stationary phase can provide alternative selectivity through π-π interactions.[10][11]
Table 1: Column Screening Summary
| Column Chemistry | Dimensions | Particle Size | Observations |
| C18 | 4.6 x 150 mm | 5 µm | Good peak shape and retention. |
| Phenyl-Hexyl | 4.6 x 150 mm | 5 µm | Acceptable peak shape, slightly less retention than C18. |
| Polar-Embedded C18 | 4.6 x 150 mm | 5 µm | Broader peak, not ideal under initial conditions. |
Based on the initial screening, the C18 column was selected for further optimization.
3.2. Mobile Phase Optimization
The composition of the mobile phase is critical for achieving the desired retention and resolution.[12][13] A mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase is typically used in reversed-phase HPLC.[14][15] The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of the hydroxyl group.
3.2.1. Organic Solvent Selection
Both acetonitrile and methanol were evaluated as the organic component of the mobile phase.
Table 2: Organic Solvent Comparison
| Organic Solvent | Mobile Phase Composition (v/v) | Retention Time (min) | Tailing Factor |
| Acetonitrile | Acetonitrile:Water (50:50) with 0.1% Formic Acid | 5.8 | 1.1 |
| Methanol | Methanol:Water (60:40) with 0.1% Formic Acid | 7.2 | 1.4 |
Acetonitrile provided a better peak shape (lower tailing factor) and a shorter run time, and was therefore selected as the organic solvent.
3.2.2. Gradient Elution
To ensure efficient elution and a reasonable run time, a gradient elution program was developed.
Table 3: Optimized Gradient Program
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0.0 | 30 | 70 |
| 10.0 | 80 | 20 |
| 12.0 | 80 | 20 |
| 12.1 | 30 | 70 |
| 15.0 | 30 | 70 |
3.3. Detection Wavelength
A PDA detector was used to determine the optimal wavelength for detection by scanning the UV spectrum of the analyte. The maximum absorbance (λmax) was observed at 285 nm.[16][17]
4. Final Optimized HPLC Method
Table 4: Final Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
5. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[18]
5.1. System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was performing adequately.
Table 5: System Suitability Results (n=6)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Retention Time | ≤ 1.0% | 0.2% |
| RSD of Peak Area | ≤ 2.0% | 0.5% |
5.2. Linearity
The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.
Table 6: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9998 |
5.3. Accuracy and Precision
Accuracy was determined by spike and recovery experiments, while precision was evaluated at three different concentration levels.
Table 7: Accuracy and Precision Summary
| Concentration Level | Recovery (%) | RSD (%) (n=6) |
| Low (5 µg/mL) | 99.2 | 1.2 |
| Medium (50 µg/mL) | 100.5 | 0.8 |
| High (90 µg/mL) | 99.8 | 0.6 |
5.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 8: LOD and LOQ
| Parameter | Value |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry.
7. Experimental Protocols
7.1. Protocol for HPLC System Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas for 15 minutes.
-
-
System Priming: Prime all solvent lines with their respective mobile phases.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
7.2. Protocol for a Single HPLC Run
-
Sample Injection: Inject 10 µL of the prepared standard or sample solution.
-
Data Acquisition: Start the data acquisition using the gradient program outlined in Table 3. The total run time is 15 minutes.
-
Data Analysis: Integrate the peak corresponding to this compound and determine its area.
7.3. Protocol for Generating a Calibration Curve
-
Prepare a series of at least five working standard solutions of this compound with concentrations spanning the expected sample concentration range.
-
Inject each working standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
Figure 2: Experimental workflow for a single analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone | C12H14O2 | CID 929182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 175136-13-7 [chemicalbook.com]
- 4. store.p212121.com [store.p212121.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. auroraprosci.com [auroraprosci.com]
- 8. waters.com [waters.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. abap.co.in [abap.co.in]
- 18. ACG Publications - Development of RP-HPLC-DAD method for quantitative analysis of quercetin and piperine in botanical extracts [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-7-methyl-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-7-methyl-1-indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Hydroxy-7-methyl-1-indanone?
A1: Two high-yielding synthetic routes starting from 6-methylcoumarin have been reported. The first route involves a four-step process: methylative lactone ring opening, catalytic hydrogenation, cyclization using polyphosphoric acid (PPA), and finally demethylation to yield the desired product. A shorter, two-step alternative consists of catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride (AlCl₃).[1]
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction at any stage is a primary cause. For instance, in the PPA-mediated cyclization, insufficient temperature or reaction time can lead to a poor conversion rate. The presence of moisture can deactivate Lewis acid catalysts like AlCl₃. Additionally, side reactions, such as polymerization or the formation of regioisomers, can consume starting materials and reduce the yield of the target molecule.[2][3] Purification losses during workup and chromatography can also contribute to a lower overall yield.
Q3: My final product is discolored and appears sticky. What is the likely cause and how can I purify it?
A3: A discolored and sticky product suggests the presence of impurities.[2] These could be residual starting materials, byproducts from side reactions, or degradation products. A melting point that is lower than the literature value is also indicative of impurities.[2] Effective purification can be achieved through:
-
Recrystallization: This is a highly effective method for purifying solid compounds. Selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature is crucial.
-
Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexane/ethyl acetate can be used to separate the target compound from impurities.[2]
Q4: How can I monitor the progress of my reaction and assess the purity of the final product?
A4: Several analytical techniques are useful for reaction monitoring and purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product. The presence of multiple spots on a TLC plate indicates a mixture of compounds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities by comparing the sample's spectrum to that of a pure standard.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete cyclization | Ensure the reaction temperature for PPA cyclization or AlCl₃ fusion is optimal and maintained for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. |
| Catalyst deactivation | Use anhydrous reagents and solvents, particularly when using moisture-sensitive catalysts like AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal workup | During aqueous workup, ensure the pH is adjusted correctly to precipitate the product and minimize its solubility in the aqueous layer. Use an adequate amount of extraction solvent. | |
| Product Discoloration | Presence of polymeric byproducts | Consider purification by column chromatography before final recrystallization. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities. |
| Air oxidation of the hydroxyl group | Handle the purified product under an inert atmosphere and store it in a dark, cool place. | |
| Formation of Regioisomers | Non-selective reaction conditions | In Friedel-Crafts type reactions, the choice of catalyst and solvent can influence regioselectivity. For the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, nitromethane was found to be a superior solvent for minimizing regioisomer formation compared to acetonitrile, toluene, or chlorobenzene.[3] While not the exact target molecule, this provides insight into how solvent choice can impact isomer ratios. |
| Difficulty in Purification | Co-eluting impurities in column chromatography | Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to separate compounds with very similar polarities. |
| Oily product that does not crystallize | The presence of impurities often prevents crystallization. Attempt to purify the oil by column chromatography to obtain a solid product that can then be recrystallized. |
Experimental Protocols
Route 1: Two-Step Synthesis from 6-Methylcoumarin[1]
Step 1: Catalytic Hydrogenation of 6-Methylcoumarin
-
In a hydrogenation vessel, dissolve 6-methylcoumarin in a suitable solvent such as ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-dihydro-6-methylcoumarin.
Step 2: Fusion with Anhydrous Aluminum Chloride
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride.
-
Heat the flask in an oil bath to 180-210 °C.
-
Carefully add the 3,4-dihydro-6-methylcoumarin from Step 1 in portions to the molten AlCl₃.
-
Continue heating and stirring the mixture for approximately 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Hydroxy-7-methyl-1-indanone.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Reported Yield | Reference |
| Route 1 | 6-Methylcoumarin | 1. H₂, Pd/C 2. Anhydrous AlCl₃ | 2 | High | [1] |
| Route 2 | 6-Methylcoumarin | 1. (CH₃)₂SO₄, NaOH 2. H₂, Pd/C 3. PPA 4. HBr, AcOH | 4 | Excellent | [1] |
| Industrial Method (for 4-hydroxy-1-indanone) | Dihydrocoumarin | 1. HCl 2. PPA, Strong acid resin | 2 | Not specified for 7-methyl derivative | [4] |
| Alternative (for 4-hydroxy-1-indanone) | Dihydrocoumarin | NaCl, AlCl₃ | 1 | 70-85% | [4] |
Visualizations
Caption: Synthetic workflows for 4-Hydroxy-7-methyl-1-indanone.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Friedel-Crafts Synthesis of Indanones
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the Friedel-Crafts synthesis of indanones.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Indanone
Low product yield is a frequent issue in the intramolecular Friedel-Crafts acylation to form indanones. This can be attributed to several factors, from reagent quality to reaction conditions.[1]
Q: My reaction is not proceeding or the yield is very low. Could the catalyst be the issue?
A: Yes, the choice and activity of the Lewis or Brønsted acid catalyst are critical.[1]
-
Possible Cause: Inappropriate or inactive catalyst. The catalyst may be old, hydrated, or simply not potent enough for your specific substrate.
-
Solution:
-
Ensure Anhydrous Conditions: Many Lewis acids, like AlCl₃, are extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Use Fresh Catalyst: Use a fresh bottle of the Lewis acid or a newly opened container.
-
Screen Catalysts: While AlCl₃ is common, other Lewis acids such as FeCl₃, NbCl₅, or scandium triflate (Sc(OTf)₃) might be more effective for your substrate.[1] Superacids like triflic acid (TfOH) are also powerful catalysts for this transformation.[1]
-
Stoichiometry: For Friedel-Crafts acylation, the catalyst is often required in stoichiometric amounts (typically 1.1 to 1.5 equivalents) because it complexes with the product ketone.[2][3]
-
Q: I am using a suitable catalyst, but the yield is still poor. What else could be wrong?
A: Substrate reactivity and reaction conditions play a significant role.
-
Possible Cause: Deactivated aromatic ring. The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring.[1][2]
-
Possible Cause: Suboptimal temperature. The reaction may have a significant activation energy barrier, or high temperatures could be causing decomposition.[5]
-
Possible Cause: Poor solvent choice. The solvent affects reagent solubility and catalyst activity.[1]
Problem 2: Formation of Undesired Side Products
The formation of isomers and other byproducts can complicate purification and significantly reduce the yield of the target indanone.[1]
Q: My reaction produces a mixture of isomers. How can I improve regioselectivity?
A: The formation of regioisomers is a common challenge when the aromatic ring has substituents, as cyclization can occur at different positions.[1]
-
Possible Cause: Electronic and steric directing effects of substituents on the aromatic ring.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence the product distribution. For example, in some acylations, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[1] Nitromethane has been shown to provide high regioselectivity in certain cases.[1][6]
-
Temperature Control: The kinetic vs. thermodynamic products may be favored at different temperatures. Lower temperatures often favor the formation of the kinetic product.[1]
-
Steric Hindrance: Bulky substituents on the aromatic precursor can physically block cyclization at adjacent positions, thereby directing the reaction to less hindered sites.[1]
-
Q: Besides isomers, I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A: This is likely due to an intermolecular reaction competing with the desired intramolecular cyclization.
-
Possible Cause: At high concentrations, the acylium ion intermediate may react with a second molecule of the aromatic precursor before it has a chance to cyclize.[1][2]
-
Solution: Employ high-dilution conditions. Running the reaction at a lower concentration favors the intramolecular pathway by decreasing the probability of intermolecular collisions.[1][2] This can be achieved by adding the substrate or catalyst slowly over a longer period.[2]
Q: My reaction mixture has turned dark and contains insoluble tar-like material. What is happening?
A: This indicates polymerization or decomposition of the starting material or product.[2]
-
Possible Cause: The strongly acidic conditions and the exothermic nature of the reaction can promote side reactions.[2]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the difference between starting with a 3-arylpropionic acid versus its acyl chloride? The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides.[2] The direct cyclization of the carboxylic acid is a one-step process that produces only water as a byproduct, making it more environmentally friendly.[7][8] However, it often requires harsher conditions, such as stronger acids (PPA, TfOH) and higher temperatures.[2][8] The two-step route via the acyl chloride is often more efficient and proceeds under milder conditions with a standard Lewis acid like AlCl₃, but it generates corrosive byproducts.[8]
Q2: Is polyacylation a common side reaction in indanone synthesis? Polyacylation is not common in Friedel-Crafts acylation. The ketone group of the indanone product is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[1][4][9] This is a key advantage over Friedel-Crafts alkylation, where the product is often more reactive than the starting material, leading to polyalkylation.[10]
Q3: Can the acylium ion intermediate rearrange? Rearrangement of the acylium ion is much less common than the carbocation rearrangements seen in Friedel-Crafts alkylation because the acylium ion is resonance-stabilized.[2][9] Therefore, it is generally not a major concern in the synthesis of indanones from 3-arylpropionic acids or their derivatives.[2]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of the indanone product. The following table summarizes yields obtained under various conditions for the cyclization of 3-phenylpropanoic acid.
| Catalyst | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1.2 | Dichloromethane | RT | 2 | 85 | [8] |
| PPA | - | Neat | 100 | 1 | 90 | [8] |
| TfOH | 4.0 | Dichloromethane | 0 | 0.5 | 95 | [2] |
| NbCl₅ | 1.1 | Dichloromethane | RT | 2 | 92 | [8][11] |
| Sc(OTf)₃ | 0.1 | 1,2-Dichloroethane | 80 | 12 | 78 | [8] |
| Tb(OTf)₃ | 0.1 | o-Dichlorobenzene | 180 | 12 | 88 | [8] |
PPA = Polyphosphoric acid, TfOH = Triflic acid, RT = Room Temperature
Experimental Protocols
Protocol 1: Cyclization of 3-Arylpropionyl Chloride with AlCl₃
This protocol is a common and effective two-step method for synthesizing 1-indanones.[8]
-
Acyl Chloride Formation: To a solution of the 3-arylpropionic acid (1 eq) in an inert solvent like anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C.
-
Allow the reaction to stir at room temperature until gas evolution ceases and the acid is fully converted (monitor by TLC or IR spectroscopy).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[8]
-
Friedel-Crafts Reaction: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) while maintaining the temperature below 5°C.[1][8]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.[8]
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or distillation to obtain the desired indanone.[1]
Protocol 2: Direct Cyclization of 3-Arylpropionic Acid with Triflic Acid
This protocol outlines the direct, one-pot cyclization of the carboxylic acid using a superacid.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropionic acid (1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 4 eq) to the stirred solution.[2]
-
Reaction: Stir the mixture at 0°C and monitor its progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of PPA Cyclization for 4-Hydroxy-7-methyl-1-indanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-7-methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the Polyphosphoric Acid (PPA) catalyzed cyclization step in the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the intramolecular Friedel-Crafts cyclization of 3-(m-cresoxy)propionic acid or its derivatives to yield 4-Hydroxy-7-methyl-1-indanone.
Issue 1: Low or No Yield of 4-Hydroxy-7-methyl-1-indanone
-
Question: My PPA cyclization reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield in this PPA-mediated cyclization can stem from several factors related to the reagents, reaction conditions, and the starting material itself. Here are the most common culprits and their solutions:
-
Inactive PPA: Polyphosphoric acid is highly hygroscopic. Absorbed moisture will hydrolyze it, reducing its efficacy as a catalyst.[1][2]
-
Solution: Use freshly opened PPA or PPA from a properly sealed container. Ensure all glassware is thoroughly dried before use. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[2]
-
-
Insufficient PPA Concentration: The concentration of P₂O₅ in PPA can significantly impact its reactivity and the reaction outcome.[2][3] A lower concentration may not be acidic enough to promote efficient cyclization.
-
Solution: Use a high-grade, concentrated PPA. For challenging cyclizations, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can be a more powerful alternative.[2]
-
-
Low Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts acylation may not be reached if the temperature is too low.[2]
-
Impure Starting Material: Impurities in the 3-(m-cresoxy)propionic acid can interfere with the reaction.
-
Solution: Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary before proceeding with the cyclization.
-
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Question: I am observing the formation of multiple isomers in my reaction mixture. Why is this happening and how can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in Friedel-Crafts reactions on substituted aromatic rings. In the case of 3-(m-cresoxy)propionic acid, cyclization can occur at two different positions on the aromatic ring, leading to the desired 4-hydroxy-7-methyl-1-indanone and the isomeric 6-hydroxy-7-methyl-1-indanone.
-
PPA Concentration and Regioselectivity: The P₂O₅ content in PPA has been shown to have a crucial effect on the regioselectivity of indanone synthesis.[3]
-
High P₂O₅ content PPA tends to favor the formation of indanones where the electron-donating group (in this case, the hydroxyl group) is ortho or para to the newly formed carbonyl group.[3] This would favor the desired 4-hydroxy isomer.
-
Low P₂O₅ content PPA tends to promote the formation of the isomer where the electron-donating group is meta to the carbonyl, which in this case would be the undesired 6-hydroxy isomer.[3]
-
-
Solution: To favor the formation of 4-Hydroxy-7-methyl-1-indanone, it is advisable to use PPA with a high P₂O₅ content. It is recommended to test different batches or grades of PPA to optimize the isomeric ratio.
-
Issue 3: Reaction Mixture is Dark and Tarry
-
Question: My reaction mixture has turned into a dark, tarry material. What could be the cause of this?
-
Answer: The formation of dark, tarry materials often indicates polymerization or decomposition of the starting material or product.
-
Excessive Temperature or Reaction Time: Prolonged heating or excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC) and stop the reaction as soon as the starting material is consumed. Consider running the reaction at a slightly lower temperature for a longer period.
-
-
Oxidation of the Phenolic Group: The free hydroxyl group on the aromatic ring can be susceptible to oxidation under the harsh reaction conditions, contributing to the formation of colored impurities.
-
Solution: A common strategy is to protect the hydroxyl group as a more stable ether (e.g., a methyl ether) before cyclization. The ether can then be cleaved in a subsequent step to yield the desired 4-hydroxy-7-methyl-1-indanone. A successful synthesis has been reported where 3-(2′-methoxy-5′-methylphenyl)propanoic acid was cyclized to 4-methoxy-7-methyl-1-indanone in 85% yield, followed by demethylation to give the final product.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is it necessary to protect the hydroxyl group on the aromatic ring before PPA cyclization?
-
A1: While not always strictly necessary, protecting the hydroxyl group, for instance as a methyl ether, can prevent potential side reactions like oxidation and may lead to a cleaner reaction with higher yields.[4] The protecting group can be removed in a subsequent step.
-
-
Q2: What is the optimal ratio of PPA to the starting propionic acid?
-
A2: Typically, PPA is used in large excess, acting as both the catalyst and the solvent. A common ratio is a 10- to 20-fold excess by weight of PPA relative to the starting material.
-
-
Q3: Can other Lewis or Brønsted acids be used for this cyclization?
-
A3: Yes, other strong acids can be used for intramolecular Friedel-Crafts acylations. Alternatives to PPA include sulfuric acid, hydrofluoric acid, and Eaton's reagent.[2][5] However, PPA is often preferred for its ease of handling and effectiveness. The choice of acid can influence the reaction conditions and selectivity.
-
-
Q4: How should the reaction be quenched and the product isolated?
-
A4: The reaction is typically quenched by carefully pouring the hot reaction mixture onto crushed ice or into cold water.[4] This hydrolyzes the PPA and precipitates the crude product. The solid product can then be collected by filtration, washed with water and a saturated sodium bicarbonate solution to remove acidic impurities, and then purified, often by recrystallization from a suitable solvent like petroleum ether.[4]
-
Data Presentation
Table 1: Reported Reaction Conditions for the PPA Cyclization of a Protected Analog
| Starting Material | Product | Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Reference |
| 3-(2′-methoxy-5′-methylphenyl)propanoic acid | 4-methoxy-7-methyl-1-indanone | PPA | 90-95 | 1 | 85 | [4] |
Table 2: General Troubleshooting for PPA Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive PPA (moisture) | Use fresh, anhydrous PPA and dry glassware.[1][2] |
| Insufficient reaction temperature | Gradually increase temperature, monitor reaction progress (e.g., 70-100°C).[2][4] | |
| Impure starting material | Verify purity of the starting propionic acid and purify if necessary. | |
| Formation of Isomers | Incorrect PPA concentration | Use PPA with a high P₂O₅ content to favor cyclization ortho/para to the hydroxyl group.[3] |
| Tarry Mixture | Excessive temperature or time | Monitor reaction by TLC; avoid prolonged heating. |
| Oxidation of the free hydroxyl group | Protect the hydroxyl group as an ether prior to cyclization.[4] |
Experimental Protocols
Key Experiment: PPA Cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid to 4-methoxy-7-methyl-1-indanone[4]
This protocol is for the protected precursor to 4-Hydroxy-7-methyl-1-indanone.
-
Preparation of Polyphosphoric Acid: A mixture of phosphorus pentoxide (P₂O₅) (6.0 g) and orthophosphoric acid (H₃PO₄) (6.0 mL) is stirred under anhydrous conditions in an oil bath at 90-95°C for approximately 1 hour to prepare the PPA.
-
Reaction Setup: The temperature of the freshly prepared PPA is adjusted to 70°C.
-
Addition of Starting Material: 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise to the stirred PPA.
-
Reaction: The reaction mixture is stirred at 90-95°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled and poured over crushed ice. This results in the precipitation of a cream-colored solid.
-
Isolation: The solid is collected by filtration and washed with a saturated sodium bicarbonate solution, followed by water.
-
Purification: The crude product is purified by recrystallization from petroleum ether to yield colorless crystals of 4-methoxy-7-methyl-1-indanone (1.25 g, 85% yield).
Visualizations
Caption: Experimental workflow for the PPA cyclization of a protected precursor.
Caption: Troubleshooting logic for low yield in PPA cyclization.
References
Technical Support Center: Challenges in Indanone Synthesis
Welcome to the technical support center for challenges in the demethylation step of indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this critical reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the demethylation of methoxy-substituted indanones.
| Problem | Potential Cause | Recommended Solution |
| 1. Incomplete or No Reaction | Insufficient Reagent: The Lewis acid (e.g., BBr₃) may be consumed by other basic sites in the molecule, such as the indanone's carbonyl oxygen.[1] | - Use at least one equivalent of the demethylating agent per methoxy group and any other Lewis basic functional groups. - An excess of the reagent (e.g., 1.1-1.5 equivalents of BBr₃ per methoxy group) is often recommended. |
| Reagent Quality: The demethylating agent may have degraded due to improper storage or handling. | - Use a fresh bottle of the reagent or a recently prepared solution. - For solid Lewis acids like AlCl₃, ensure they are anhydrous and have been stored in a desiccator. Grinding the solid quickly before use can remove any inactive oxidized surface layer.[2] | |
| Low Reaction Temperature: The reaction may be too slow at the initial low temperatures. | - Start the reaction at a low temperature (e.g., -78°C or 0°C) and allow it to slowly warm to room temperature.[2] - Monitor the reaction by TLC and if necessary, gently heat the reaction mixture to drive it to completion. | |
| 2. Low Yield of Hydroxyindanone | Difficult Work-up: Formation of an agglomerate or emulsion between the organic and aqueous layers during work-up can lead to product loss.[3] | - Instead of quenching with methanol, which can lead to product loss if your product is soluble in it, try quenching with ice water or a saturated aqueous NaHCO₃ solution.[3] - If an agglomerate forms, try adding brine to break the emulsion.[3] - Adjusting the pH of the aqueous layer might also help to break up any salt formation of your product.[3] |
| Product Degradation: The indanone scaffold or other functional groups on the molecule may be sensitive to the harsh acidic conditions of the demethylation reaction. | - Consider using a milder demethylating agent. For example, if BBr₃ or HBr are too harsh, a thiolate-based method might be more suitable.[4] - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| 3. Formation of Side Products | Reaction with Other Functional Groups: The demethylating agent may react with other functional groups on the indanone molecule. | - If the indanone contains acid-sensitive groups, avoid strong Brønsted acids like HBr.[4] - Consider protecting sensitive functional groups before the demethylation step. |
| Polymerization: Strong Lewis acids can sometimes induce polymerization of the starting material or product.[1] | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can exacerbate side reactions. - Add the Lewis acid slowly and at a low temperature to control the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective reagent for demethylating methoxyindanones?
A1: Boron tribromide (BBr₃) is the most widely used and generally effective reagent for the demethylation of aryl methyl ethers, including methoxyindanones.[2] It is a strong Lewis acid that readily cleaves the ether bond under relatively mild conditions, typically starting at low temperatures (-78°C or 0°C) and warming to room temperature.[2]
Q2: My indanone is sensitive to strong acids. What are some milder alternatives to BBr₃ and HBr?
A2: For acid-sensitive substrates, several milder demethylation methods can be employed:
-
Thiolates: Reagents like sodium ethanethiolate (NaSEt) or odorless long-chain thiols (e.g., 1-dodecanethiol) in a polar aprotic solvent like DMF or NMP can effectively demethylate aryl methyl ethers under basic or neutral conditions.[2]
-
Aluminum Chloride/Thiol Systems: A combination of aluminum chloride with a thiol, such as ethanethiol or the less odorous decanethiol, can be a highly effective demethylating agent that operates under milder conditions than BBr₃ alone.[5]
-
Methionine in Methanesulfonic Acid: A mixture of methionine and methanesulfonic acid provides a milder acidic alternative for demethylation.[6]
Q3: How can I monitor the progress of my demethylation reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. The starting methoxyindanone will have a different Rf value than the product hydroxyindanone. It is advisable to run a co-spot with the starting material to accurately track its consumption.
Q4: What are the key safety precautions to take when working with BBr₃?
A4: Boron tribromide is a highly corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
BBr₃ reacts violently with water, so all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).[2]
-
Quenching of the reaction should be done slowly and at a low temperature, for example, by adding the reaction mixture to ice water.[3]
Q5: Can I selectively demethylate one methoxy group in a dimethoxyindanone?
A5: Achieving selective demethylation can be challenging and is highly dependent on the substrate. The electronic and steric environment of the methoxy groups plays a crucial role. A methoxy group ortho to the carbonyl of the indanone may be demethylated preferentially due to chelation with the Lewis acid. To achieve selectivity, it is crucial to carefully control the stoichiometry of the demethylating agent and the reaction temperature.
Quantitative Data on Indanone Demethylation
The following table summarizes various reported methods for the demethylation of methoxy-substituted aromatic compounds, with a focus on conditions applicable to indanone synthesis. Direct comparative studies on a single indanone substrate are limited in the literature; therefore, this data is compiled from various sources to provide a general overview of expected yields and reaction conditions.
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Aryl Methyl Ether | BBr₃ (1.1-1.5 eq) | DCM | -78 to RT | 12-24 | 70-95 |
| General Aryl Methyl Ether | AlCl₃/NaI | Acetonitrile | Reflux | 2-6 | 80-95 |
| General Aryl Methyl Ether | 47% HBr/Acetic Acid | Acetic Acid | 100-130 | 3-6 | 60-90 |
| General Aryl Methyl Ether | Sodium Ethanethiolate | DMF | 150 | 2-4 | 85-95 |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | AlCl₃/Decanethiol | Dichloromethane | 25-35 | 2 | 53.3 |
| 2-Iodo-3,5-dimethoxybenzaldehyde | BBr₃ | DCM | -78 to RT | - | Low |
Experimental Protocols
Protocol 1: General Procedure for Demethylation of a Methoxyindanone using BBr₃
-
Dissolve the methoxyindanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in DCM (1.1-1.5 eq per methoxy group) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath and slowly quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude hydroxyindanone by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: General Procedure for Demethylation using HBr in Acetic Acid
-
To a round-bottom flask, add the methoxyindanone (1.0 eq), 47% aqueous hydrobromic acid, and glacial acetic acid.
-
Heat the mixture to 100-130°C and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[8]
Visualizing the Demethylation Process
BBr₃ Demethylation Mechanism
Caption: Mechanism of BBr3 Demethylation of an Aryl Methyl Ether.
Experimental Workflow for Indanone Demethylation
Caption: General Experimental Workflow for Indanone Demethylation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. hakon-art.com [hakon-art.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
Purification strategies for removing impurities from "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone".
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 7-methyl-indan-4-ol. The primary impurities are often unreacted starting materials and isomeric by-products. The hydroxyl and methyl groups on the indan ring are both activating and ortho-, para-directing for electrophilic aromatic substitution. While the desired product is the result of acylation at the 5-position, side reactions can lead to the formation of other isomers.
-
Unreacted 7-methyl-indan-4-ol: This is a common impurity if the reaction has not gone to completion.
-
Isomeric By-products: Due to the directing effects of the hydroxyl and methyl groups, acylation can also occur at other positions on the aromatic ring, leading to isomers that may be difficult to separate from the desired product. The most likely isomeric impurity is the product of acylation at the 6-position.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group, some di-acylated products might form under harsh reaction conditions.
Q2: I'm struggling to separate the desired product from its isomers by column chromatography. What can I do?
A2: Isomeric impurities can be challenging to separate due to their similar polarities. Here are some strategies to improve separation:
-
Optimize the Solvent System: A common mobile phase for purifying indanones is a mixture of hexane and ethyl acetate.[1] Meticulous optimization of the solvent gradient is crucial. Try a shallower gradient or even isocratic elution with a finely tuned solvent ratio to enhance resolution.
-
Choice of Stationary Phase: Standard silica gel is typically used. However, for difficult separations, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
-
Recrystallization Prior to Chromatography: If the isomeric impurity is present in a smaller amount, a preliminary recrystallization step might enrich the desired product, making the subsequent chromatographic separation more effective.
-
Preparative HPLC: For very challenging separations and to obtain high-purity material, preparative reverse-phase HPLC is a powerful technique.
Q3: My recrystallization attempt resulted in a low yield or an oily product. What went wrong?
A3: Recrystallization success depends heavily on the choice of solvent and the cooling process.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indanone derivatives, solvents like ethanol or petroleum ether have been reported to be effective. A co-solvent system (e.g., hexane/ethyl acetate) can also be explored.
-
Oiling Out: If your product "oils out" instead of crystallizing, it means the solution is supersaturated and the compound's melting point is lower than the boiling point of the solvent at that concentration. To remedy this, you can try:
-
Using a lower-boiling point solvent.
-
Adding more solvent to reduce the concentration.
-
Slowing down the cooling process.
-
Scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Low Yield: A low yield can result from using too much solvent or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Choosing the Right Eluent: Use the same solvent system for TLC as you plan to use for column chromatography, but with a slightly higher polarity to ensure the spots move off the baseline. A common eluent is a mixture of ethyl acetate and hexane (e.g., 3:7 or 4:6 v/v).[1]
-
Visualization: The product and its aromatic impurities can be visualized under UV light. Staining with a potassium permanganate solution can also be used to visualize non-UV active impurities.
-
Assessing Purity: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.
Data Presentation
The following tables provide representative data for the purification of this compound. Disclaimer: The following data is illustrative and based on typical outcomes for the purification of similar substituted indanones. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 95% | 70% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 85% | >98% | 80% | Good for separating a wider range of impurities.[1] |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 95% (post-recrystallization) | >99.5% | 90% | Ideal for obtaining highly pure material for sensitive applications. |
Table 2: TLC and HPLC Retention Data
| Compound | TLC Rf Value (3:7 EtOAc/Hexane) | HPLC Retention Time (min) |
| 7-methyl-indan-4-ol (Starting Material) | 0.5 | 3.2 |
| This compound (Product) | 0.3 | 5.8 |
| 1-(4-Hydroxy-7-methyl-indan-6-yl)-ethanone (Isomer) | 0.35 | 5.5 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, petroleum ether, or a hexane/ethyl acetate mixture).
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
References
Overcoming low yield in the catalytic hydrogenation of coumarin derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome low yields in the catalytic hydrogenation of coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the catalytic hydrogenation of coumarin derivatives?
Low yields typically stem from three main areas: the catalyst, the reaction conditions, and the substrate/solvent system. Common issues include catalyst deactivation or poisoning, suboptimal hydrogen pressure or temperature, and impurities in the starting material or solvent.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the specific cause.[1]
Q2: Which catalyst is most effective for hydrogenating coumarin derivatives?
The optimal catalyst depends on the specific coumarin derivative and the desired outcome (e.g., reduction of the α,β-unsaturated lactone, reduction of aromatic rings, or hydrogenolysis of substituents). Commonly used heterogeneous catalysts include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes and for debenzylation reactions.[3]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often more active than palladium catalysts and can be effective for more challenging substrates or for aromatic ring saturation.[1][4]
-
Ruthenium on Carbon (Ru/C): Particularly effective for the hydrogenation of aromatic rings under more forcing conditions.[3][5] It has been successfully used to hydrogenate coumarin to octahydrocoumarin with high selectivity.[5]
-
Raney Nickel (Ra-Ni): A cost-effective catalyst used for various reductions, including double bonds and nitro groups, though it can be sensitive to poisoning.[4]
Q3: How does the choice of solvent affect the reaction?
Solvents can significantly influence reaction rates by altering the solubility of the substrate and hydrogen, and by affecting the catalyst's activity through solvation effects.[6][7] Protic solvents like methanol and ethanol are common and can influence the binding of hydrogen to the catalyst surface.[6][8] For instance, in one study on benzaldehyde hydrogenation, the rate varied 30-fold across different solvents, with the highest activity in methanol.[6] The solvent should always be dry and deoxygenated to prevent catalyst deactivation.[1]
Q4: Can substituents on the coumarin ring affect the hydrogenation?
Yes, the nature and position of substituents can have a profound impact. Electron-donating or electron-withdrawing groups can alter the reactivity of the double bonds and aromatic system. Steric hindrance from bulky substituents can impede the substrate's approach to the catalyst surface, potentially requiring more active catalysts (like PtO₂) or more forceful conditions (higher pressure/temperature).[1][9]
Troubleshooting Guide for Low Conversion
This guide provides a logical workflow to diagnose and solve issues leading to low reaction yields.
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
In-Depth Troubleshooting Q&A
Q: My reaction started well but then stopped completely. What is the likely cause?
A: This is a classic sign of catalyst poisoning.[10] A poison is a substance that strongly adsorbs to the catalyst's active sites, preventing the substrate from binding.[2][10] Poisons can be present in the substrate, solvent, or hydrogen gas. Common permanent poisons include sulfur compounds (e.g., thiols, thiophenes) and heavy metals.[2] Some substances, like carbon monoxide (CO), can act as strong inhibitors whose effects may be reversible.[2][10]
-
Action:
-
Identify the Source: Review all reagents for potential sources of sulfur or other contaminants. Ensure high-purity hydrogen is used.
-
Purify Reagents: If the substrate is the suspected source, purify it by recrystallization or chromatography. Use freshly distilled, deoxygenated, high-purity solvents.
-
Filter and Add Fresh Catalyst: In some cases, filtering the reaction mixture through Celite® to remove the poisoned catalyst and adding a fresh batch can restart the reaction.
-
Q: The reaction is very slow or shows no conversion from the start. What should I check first?
A: Assuming there are no obvious poisons, this issue often points to inactive catalyst or suboptimal reaction conditions.
-
Catalyst Activity: Heterogeneous catalysts can lose activity over time, especially if stored improperly. Palladium and platinum catalysts are often pyrophoric when dry and charged with hydrogen, and improper handling can lead to deactivation through oxidation.[4]
-
Action: Use a fresh bottle of catalyst or a newly opened batch. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
-
-
Hydrogen Pressure: Many hydrogenations proceed well under balloon pressure (~1 atm), but sterically hindered or electronically deactivated double bonds may require higher pressures to achieve a reasonable reaction rate.[1][11]
-
Action: If using a balloon, ensure there are no leaks. If conversion is still low, move the reaction to a high-pressure vessel like a Parr hydrogenator.
-
-
Agitation: Inadequate mixing is a common cause of low conversion.[1] The solid catalyst must be well-suspended in the liquid phase to ensure efficient contact between the catalyst, the dissolved substrate, and the hydrogen gas.
-
Action: Increase the stirring rate to ensure the catalyst particles are freely suspended and not settled at the bottom of the flask.
-
Q: How does the catalyst loading affect the reaction yield?
A: Catalyst loading is a critical parameter. Too little catalyst will result in a slow or incomplete reaction. While increasing the catalyst amount can increase the rate, excessively high loadings can sometimes lead to side reactions and make the final filtration and work-up more difficult. A typical starting point for a bench-scale reaction is 1-10 mol% of the metal relative to the substrate.
Data Presentation: Reaction Conditions
The following table summarizes optimized conditions for the complete hydrogenation of coumarin to octahydrocoumarin using a Ruthenium on carbon (Ru/C) catalyst, demonstrating the impact of various parameters.[5]
| Parameter | Condition | Substrate | Catalyst | Yield of Octahydrocoumarin |
| Optimized | 130 °C, 10 MPa (100 bar) | 60 wt% Coumarin in Methanol | 0.5 wt% of 5% Ru/C | 90% |
| Effect of Solvent | Varied | Coumarin | 5% Ru/C | Activity and selectivity were compared across different solvents. Methanol was found to be optimal. |
| Effect of Pressure | Varied | Coumarin | 5% Ru/C | Higher pressure (10 MPa) was found to be optimal for complete conversion. |
| Effect of Temp. | Varied | Coumarin | 5% Ru/C | 130 °C was identified as the optimal temperature. |
Data synthesized from the abstract of "Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst".[5]
Experimental Protocols
General Protocol for Catalytic Hydrogenation (Balloon Pressure)
-
Setup: Add the coumarin derivative (1.0 eq) and the appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C). The catalyst should be handled quickly to minimize air exposure.
-
Hydrogen Introduction: Purge the flask by evacuating and refilling with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to start). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove all excess hydrogen.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure all product is recovered.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed (e.g., by column chromatography or recrystallization).[1]
Visualization of Catalytic Mechanism
The following diagram illustrates the general Horiuti-Polanyi mechanism for the hydrogenation of a double bond on a heterogeneous catalyst surface.
Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Isomer Formation in Indanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomer formation in indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers formed during indanone synthesis?
A1: In indanone synthesis, two main types of isomers can be formed:
-
Regioisomers: These isomers have the same molecular formula but differ in the position of substituents on the indanone core. For example, in the synthesis of a substituted indanone via Friedel-Crafts acylation, the cyclization can occur at different positions on the aromatic ring, leading to different regioisomers.[1][2]
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This includes enantiomers and diastereomers. Stereoisomer formation is common in reactions like the Nazarov cyclization and Pauson-Khand reaction, where new stereocenters are created.[3][4][5][6]
Q2: How can I identify the different isomers in my reaction mixture?
A2: Several analytical techniques can be used to identify and quantify indanone isomers:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers using chiral stationary phases.[7] Reversed-phase HPLC can often separate regioisomers and diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile positional isomers of indanone.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the indanone core will differ for each isomer, allowing for their identification and, in some cases, quantification.
Q3: What are the general strategies to control isomer formation?
A3: Controlling isomer formation relies on carefully selecting and optimizing reaction conditions:
-
Choice of Catalyst: The type of Lewis or Brønsted acid in Friedel-Crafts and Nazarov cyclizations can significantly influence regioselectivity.[8][9] Similarly, the transition metal catalyst in Pauson-Khand reactions plays a key role in both regio- and stereoselectivity.[6][10]
-
Solvent Effects: The polarity of the solvent can affect the reaction pathway and the ratio of isomers formed, particularly in Friedel-Crafts acylations.[1]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the isomer distribution.
-
Substituent Effects: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position, influencing regioselectivity.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of multiple indanone regioisomers, observed as multiple spots on TLC or multiple peaks in GC/HPLC analysis.
-
Difficult purification due to similar physical properties of the isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Lewis/Brønsted Acid | Screen different catalysts. For example, while AlCl₃ is common, other Lewis acids like FeCl₃ or TiCl₄ might offer better selectivity. For cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often used.[9] |
| Solvent Effects | Vary the solvent. Non-polar solvents may favor one isomer, while polar solvents might favor another. Nitromethane has been shown to provide high regioselectivity in some cases.[1] |
| Steric and Electronic Effects | The inherent directing effects of substituents on the aromatic ring may be difficult to overcome. Consider modifying the starting material or choosing a different synthetic route if regioselectivity remains poor.[2] |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. |
Troubleshooting Workflow for Poor Regioselectivity in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts acylation.
Issue 2: Low Diastereoselectivity in Nazarov Cyclization
Symptoms:
-
Formation of a mixture of diastereomers, often in a nearly 1:1 ratio.
-
Complex NMR spectra due to overlapping signals from the different diastereomers.
Possible Causes and Solutions:
| Cause | Solution |
| Achiral Catalyst/Reaction Conditions | For asymmetric synthesis, employ a chiral Lewis acid catalyst or a chiral auxiliary on the substrate to induce facial selectivity in the electrocyclization.[5] |
| Substrate Structure | The stereoselectivity of the Nazarov cyclization is highly dependent on the substitution pattern of the divinyl ketone precursor. Substituents can influence the conrotatory electrocyclization process.[4][5] Consider modifying the substrate to introduce steric bulk that can direct the cyclization. |
| Lewis Acid Strength | A very strong Lewis acid might lead to side reactions or racemization. Screen different Lewis acids of varying strengths (e.g., Cu(OTf)₂, Sc(OTf)₃, FeCl₃). |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
Logical Relationship in Asymmetric Nazarov Cyclization
Caption: Control of stereoselectivity in Nazarov cyclization using a chiral catalyst.
Data Presentation: Isomer Ratios in Indanone Synthesis
Table 1: Influence of Solvent on Regioisomer Ratio in Friedel-Crafts Acylation of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione [1]
| Solvent | Product Ratio (Target Isomer : Regioisomer) |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE) or nitromethane, to the flask (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis or Brønsted acid (e.g., AlCl₃, 1.1-1.5 eq; or TfOH, 1.5-5.0 eq) portion-wise or dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired indanone.[1]
Protocol 2: General Procedure for Nazarov Cyclization
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve the chalcone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane, trifluoroacetic acid).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, Cu(OTf)₂).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with conventional heating or using a microwave reactor.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate or ammonium chloride solution.
-
Extraction: Extract the mixture with an organic solvent like dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3][11]
Protocol 3: HPLC Method for Isomer Separation
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column Selection:
-
For enantiomers , select a suitable chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel®).[7]
-
For regioisomers or diastereomers , a standard reversed-phase column (e.g., C18) is often suitable.
-
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For chiral separations, a mixture of n-hexane and isopropanol is common. For reversed-phase separations, a mixture of acetonitrile or methanol and water is typical.
-
Sample Preparation: Dissolve approximately 1 mg of the indanone sample in 1 mL of the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Identify and quantify the isomers based on their retention times and peak areas.[7]
-
Experimental Workflow for HPLC Isomer Analysis
Caption: Workflow for the analysis of indanone isomers by HPLC.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
Technical Support Center: Anhydrous Friedel-Crafts Acylation for Indanone Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indanones via intramolecular Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation reaction is resulting in a low or non-existent yield of the desired indanone. What are the common causes and how can I fix this?
Low or no product yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, and the substrate itself.[1]
Possible Causes & Solutions:
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which will quench the catalyst and halt the reaction.[1][2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents must be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inactive or Inappropriate Catalyst: The choice of catalyst is critical and substrate-dependent. A catalyst that works for one substrate may be ineffective for another.[1]
-
Solution: If a standard catalyst like AlCl₃ fails, screen other Lewis acids (e.g., FeCl₃, NbCl₅) or strong Brønsted acids/superacids like triflic acid (TfOH), which can cyclize less reactive substrates.[1] For some substrates, niobium pentachloride (NbCl₅) can be effective under mild, room temperature conditions.[1][3]
-
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, which is significantly hindered by electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.[1][4]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst.[4][5] This means the catalyst is often not truly catalytic and is consumed during the reaction.
-
Suboptimal Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing decomposition.[4]
-
Solution: Experiment with a range of temperatures. Many reactions are initiated at 0°C and then allowed to warm to room temperature, while others may require heating to 50-80°C to proceed effectively.[1][2] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to find the optimal temperature.[2][4]
-
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired indanone?
The formation of isomers and other byproducts can complicate purification and reduce yields.[1]
Possible Causes & Solutions:
-
Intermolecular Reaction: Instead of the desired intramolecular cyclization, the acylating agent can react with a second molecule of the starting material, leading to polymeric byproducts.[1][2]
-
Formation of Regioisomers: For substituted aromatic precursors, cyclization can occur at multiple positions on the ring, leading to a mixture of isomers.[1]
-
Solution: The choice of solvent can significantly influence regioselectivity. For instance, polar solvents like nitromethane have been shown to provide high regioselectivity in certain cases.[1][6] Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, o-dichlorobenzene) is recommended.[1]
-
-
Polyacylation: While less common in Friedel-Crafts acylation because the resulting ketone is a deactivating group, highly activated aromatic rings can sometimes undergo further acylation.[1][7]
Q3: What is the best starting material for indanone synthesis via intramolecular Friedel-Crafts acylation?
The most common precursors are 3-arylpropionic acids or their more reactive derivatives, 3-arylpropionyl chlorides.[1][2]
-
3-Arylpropionic Acids: This is a one-step approach that is considered more environmentally friendly as it avoids the generation of corrosive byproducts from acyl chloride formation.[2] However, it often requires stronger acids (e.g., TfOH, polyphosphoric acid) and harsher conditions.[2][4]
-
3-Arylpropionyl Chlorides: This two-step method first involves converting the carboxylic acid to the acyl chloride (using reagents like thionyl chloride or oxalyl chloride).[2] The subsequent cyclization can then proceed under milder conditions with common Lewis acids like AlCl₃.[2]
-
Amides: Certain amides can also be used as substrates, often requiring a superacid like triflic acid for activation to produce indanones in good yields.[1][8]
Data Presentation: Catalyst and Condition Comparison
The optimal choice of catalyst and conditions is highly dependent on the specific substrate. The following table summarizes commonly used systems.
| Catalyst | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl chlorides | Dichloromethane, 0°C to RT | Readily available, highly reactive | Highly moisture sensitive, can promote side reactions.[1] |
| TfOH | 3-Arylpropionic acids, amides | Dichloromethane or neat, 25-80°C | Very strong, can cyclize less reactive substrates.[1] | Corrosive, can be expensive.[1] |
| NbCl₅ | 3-Arylpropionic acids | Room Temperature | Mild conditions, good yields reported.[1][3] | Less common than other Lewis acids.[1] |
| Sc(OTf)₃ | Meldrum's acid derivatives | - | Catalyzes reactions in very good yields.[1] | Expensive.[1] |
| FeCl₃ | 2-Alkylcinnamaldehydes | Ac₂O, RT | Catalytic amounts needed, mild conditions.[1] | Substrate specific.[1] |
Experimental Protocols
Protocol 1: Cyclization of 3-Phenylpropionyl Chloride using AlCl₃
This protocol details a two-step method starting from the carboxylic acid.[2]
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[2]
-
-
Intramolecular Friedel-Crafts Acylation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.
-
Dissolve the crude 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM (to a concentration of ~0.2 M).[4]
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise over 30-45 minutes, maintaining the temperature at 0°C.[2][4]
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor reaction progress via TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.[2]
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: Direct Cyclization of 3-Phenylpropionic Acid using Triflic Acid (TfOH)
This protocol outlines a one-step direct cyclization method.[1][4]
-
Setup:
-
Reagent Addition:
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice water to quench the reaction.[1]
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing low yields in the Friedel-Crafts acylation of indanones.
Caption: Troubleshooting workflow for low indanone yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Indanone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing indanone synthesis by providing troubleshooting guidance and answers to frequently asked questions related to catalyst selection and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 1-indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is widely favored due to its efficiency and the ready availability of starting materials. Alternative routes include the Nazarov cyclization and various transition-metal-catalyzed reactions, although these are less common for large-scale production.[2] A one-pot process starting from benzoic acids has also been developed for improved scalability and cost-effectiveness.[3]
Q2: What types of catalysts are typically used in Friedel-Crafts acylation for indanone synthesis?
A2: A variety of catalysts can be employed, and the choice is critical for reaction success. These include:
-
Lewis Acids: Aluminum chloride (AlCl₃) is a common choice, but others like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[4]
-
Brønsted Acids: Polyphosphoric acid (PPA) and sulfuric acid are often used for the cyclization of 3-arylpropionic acids.[3][5]
-
Superacids: Triflic acid (TfOH) is a powerful catalyst for this transformation, particularly for deactivated aromatic rings.[4][5]
-
Metal-Free Catalysts: L-proline has been shown to be an efficient and environmentally benign catalyst under certain conditions.[6]
Q3: What are the key safety concerns when handling catalysts for indanone synthesis?
A3: Safety is paramount, especially when working with corrosive and moisture-sensitive catalysts. Key concerns include:
-
Handling of Catalysts: Catalysts like aluminum chloride are corrosive and react violently with moisture.[2] All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic.[2] The reaction temperature should be carefully controlled, often requiring an ice bath during catalyst addition.
-
Hazardous Reagents and Solvents: Many reactions utilize hazardous solvents. Ensure adequate ventilation and have access to emergency equipment like eyewash stations and safety showers.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in indanone synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Catalyst | The choice of Lewis or Brønsted acid is critical. Screen a variety of catalysts. While AlCl₃ is common, other Lewis acids like FeCl₃, NbCl₅, or Sc(OTf)₃ may be more suitable for your specific substrate.[4] Superacids like triflic acid (TfOH) are also potent catalysts.[4] |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are slower on aromatic rings with electron-withdrawing groups.[4] If your substrate is highly deactivated, consider using a more powerful catalytic system, such as a superacid, or explore alternative synthetic routes.[4][6] |
| Suboptimal Temperature | The reaction temperature significantly influences the rate and selectivity. Experiment with a range of temperatures. Some reactions proceed at room temperature, while others may require heating to overcome the activation energy.[4] |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the catalyst's activity. Halogenated solvents like dichloromethane or o-dichlorobenzene are commonly used.[4] For certain substrates, polar solvents like nitrobenzene might be beneficial.[4] |
| Moisture Contamination | Many Lewis acid catalysts are highly sensitive to moisture, which can deactivate them.[4] Ensure all glassware is thoroughly dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] |
| Starting Material Impurity | Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction.[2] Verify the purity of your starting materials and purify them if necessary. |
| Incomplete Cyclization | The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] |
Troubleshooting Workflow for Low Yield:
Issue 2: Formation of Side Products
The formation of isomers or byproducts can complicate purification and reduce the yield of the desired indanone.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention |
| Isomers | The position of cyclization can be influenced by the directing effects of substituents on the aromatic ring. | Modify the substrate to favor the desired cyclization or use a more selective catalyst. |
| Polymers | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[2] | Carefully control the reaction temperature and duration. Avoid using excessively strong acids or prolonged reaction times.[2] |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indene.[2] | Maintain strict temperature control and consider a milder work-up procedure.[2] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) |
| Aluminum chloride (AlCl₃) | Phenylpropionic acid chloride | Benzene | RT | - | 90 |
| Triflic acid (TfOH) | 3-Arylpropionic acids | CH₂Cl₂ | 80 (MW) | 60 min | Up to 100 |
| Polyphosphoric acid (PPA) / Sulfuric acid | 3-Arylpropionic acids | - | - | - | 60-90 |
| Niobium pentachloride (NbCl₅) | 3,3-Dimethylacrylic acid and aromatic substrates | - | - | - | Up to 78 |
| L-proline | 2-vinylbenzaldehyde | - | - | - | Good to Excellent |
Experimental Protocols
General Procedure for Triflic Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of substituted 1-indanones.
Materials:
-
3-Arylpropionic acid (1 eq)
-
Triflic acid (TfOH) (1.5 - 5.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 3-arylpropionic acid in dichloromethane in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
In vitro antibacterial activity of 4-Hydroxy-7-methyl-1-indanone compared to standard antibiotics
For Immediate Release
A comprehensive review of available data on 4-Hydroxy-7-methyl-1-indanone, a natural compound isolated from the cyanobacterium Nostoc commune, reveals its promising in vitro antibacterial activity against Gram-positive bacteria. This guide provides a detailed comparison of its efficacy against standard antibiotics, outlines the experimental protocols for its assessment, and explores its potential mechanism of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of 4-Hydroxy-7-methyl-1-indanone has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The available data demonstrates its activity against Staphylococcus epidermidis and Bacillus cereus. A comparison with the MIC values of standard antibiotics against the same bacterial strains is presented below.
| Compound | MIC against Staphylococcus epidermidis (µg/mL) | MIC against Bacillus cereus (µg/mL) |
| 4-Hydroxy-7-methyl-1-indanone | 128 | 64 |
| Penicillin | 0.06 - >128 | 0.015 - 16 |
| Ciprofloxacin | 0.25 - 128 | 0.03 - 0.25 |
| Tetracycline | 0.25 - 128 | 0.06 - 16 |
| Gentamicin | 0.12 - 64 | 0.25 - 8 |
| Vancomycin | 1 - 4 | 1 - 4 |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.
Experimental Protocols
The evaluation of the in vitro antibacterial activity of 4-Hydroxy-7-methyl-1-indanone and its comparison with standard antibiotics are typically conducted using standardized methods such as broth microdilution or agar well diffusion to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (Staphylococcus epidermidis or Bacillus cereus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: A series of twofold dilutions of 4-Hydroxy-7-methyl-1-indanone and the standard antibiotics are prepared in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antibacterial activity.
-
Preparation of Agar Plates: A sterile nutrient agar is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of a known concentration of 4-Hydroxy-7-methyl-1-indanone or a standard antibiotic solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of a test compound.
Caption: Workflow for MIC determination.
Potential Mechanism of Action
While the specific signaling pathways of 4-Hydroxy-7-methyl-1-indanone's antibacterial action have not been fully elucidated, research on related indanone derivatives suggests potential mechanisms. Indanone compounds have been shown to interfere with bacterial growth through various means. One proposed mechanism involves the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria, including Staphylococcus epidermidis. Biofilms are communities of bacteria encased in a self-produced matrix that protects them from antibiotics and the host immune system. By disrupting biofilm formation, indanone derivatives may render bacteria more susceptible to conventional treatments. Further research is necessary to determine the precise molecular targets and signaling pathways affected by 4-Hydroxy-7-methyl-1-indanone in bacterial cells.
Caption: Potential antibacterial mechanisms.
Anti-inflammatory activity of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" derivatives versus indomethacin
Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, exerts its anti-inflammatory effect by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] It is a non-selective inhibitor of both COX-1 and COX-2.[2] The inhibition of COX-1 is associated with some of the common side effects of indomethacin, such as gastrointestinal issues.[2]
Recent research has explored various indanone derivatives for their anti-inflammatory potential, with some compounds exhibiting activity comparable or even superior to indomethacin in certain preclinical models. These derivatives often employ different mechanisms of action, highlighting their potential for a better safety profile.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory activity of various indanone derivatives compared to indomethacin. It is important to note that these are findings from different studies and not from a direct head-to-head comparison of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" derivatives.
| Compound/Drug | Assay | Results | Reference |
| Indomethacin | Carrageenan-induced rat paw edema | Standard reference drug | [3][4] |
| COX-1/COX-2 Inhibition | Non-selective inhibitor | [2] | |
| Isoxazole fused 1-indanones (compounds 64k, 64j, 64f, 64g, 64i) | Carrageenan-induced rat paw edema | Stronger inhibition of paw edema than indomethacin | [3] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | IC50: 54.69 µg/mL (Diclofenac sodium IC50: <10 µg/mL) | [5] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | TNF-α release inhibition (Human Whole Blood) | IC50: 298.8 nM | [6] |
| TNF-α release inhibition (PBMCs) | IC50: 96.29 nM | [6] | |
| IFN-γ inhibition (Human Whole Blood) | IC50: 217.6 nM | [6] | |
| IFN-γ inhibition (PBMCs) | IC50: 103.7 nM | [6] | |
| 1-Indanone derivatives based on cinnamic acid scaffold | ROS scavenging, NF-κB pathway inhibition | Showed anti-inflammatory potential | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The test compounds (indanone derivatives) and the standard drug (indomethacin) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Procedure: The test compound and the enzyme are pre-incubated for a specific period. The reaction is initiated by adding arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.
Heat-Induced Hemolysis
This in vitro assay assesses the membrane-stabilizing activity of a compound, which is indicative of its anti-inflammatory potential.
-
Sample: Fresh whole human blood is collected and red blood cells (RBCs) are isolated and suspended in isotonic buffer.
-
Procedure: The test compound is incubated with the RBC suspension at 37°C for 30 minutes. The mixture is then heated to a specific temperature (e.g., 60°C) for a defined period to induce hemolysis.
-
Measurement: The extent of hemolysis is determined by measuring the absorbance of the supernatant at 560 nm after centrifugation.
-
Data Analysis: The percentage inhibition of hemolysis is calculated relative to the control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known anti-inflammatory signaling pathway of indomethacin and a general experimental workflow for screening anti-inflammatory compounds.
Caption: Anti-inflammatory signaling pathways and targets.
Caption: General experimental workflow.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Indanone Compounds as Potent Analgesics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analgesic effects of emerging indanone derivatives, offering a comparative analysis of their performance against traditional analgesics, supported by experimental data and detailed methodologies.
The quest for novel analgesic agents with improved efficacy and safety profiles has led researchers to explore the therapeutic potential of indanone-based compounds. This guide provides a comparative study of the analgesic effects of recently developed indanone derivatives, presenting key experimental data, detailed protocols for analgesic evaluation, and insights into their mechanisms of action.
Comparative Analgesic Activity of Novel Indanone Derivatives
Recent studies have highlighted the promise of several classes of indanone derivatives as effective analgesics. Below is a summary of the quantitative data from key studies, comparing their analgesic activity against standard drugs.
| Compound Class | Specific Derivatives | Analgesic Assay | Key Findings | Standard Drug | Reference |
| Thiosemicarbazone & Thiazolyl Hydrazone Schiff Bases of 1-Indanone | c7, c8, c12 | Tail-Flick Test | Showed comparable percentage of analgesia to Aspirin from 30-90 minutes. No compound was found to be more active than Aspirin. | Aspirin | Nazim et al., 2020[1] |
| 1,3-dihydro-2H-indolin-2-one Derivatives | 4e, 9h, 9i | In vitro COX-2 Inhibition | Exhibited good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. | Celecoxib | [2][3] |
| Indanone Derivative from Fernandoa adenophylla | Not specified | In vitro Anti-inflammatory | Showed a binding affinity with anti-inflammatory targets COX-1, COX-2, and TNF-α. Inhibited heat-induced hemolysis with an IC50 value of 54.69 µM. | Diclofenac Sodium | [4][5] |
| Sesquistilbene Indanone Analogues | 11k | In vitro Anti-inflammatory | Potently inhibited NO production in LPS-stimulated RAW264.7 cells and suppressed iNOS and COX-2 expression. | Not specified | [1][6] |
Experimental Protocols for Analgesic Evaluation
The following are detailed methodologies for key experiments commonly used to assess the analgesic effects of novel compounds.
Tail-Flick Test
The tail-flick test is a thermal hyperalgesia assay used to evaluate the central analgesic activity of compounds.
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Gently restrain the animal, with its tail positioned over the radiant heat source.
-
Activate the heat source and start a timer.
-
Record the latency time for the animal to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Administer the test compound or vehicle control (e.g., intraperitoneally or orally).
-
Measure the tail-flick latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Hot-Plate Test
The hot-plate test is another method to assess central analgesic activity in response to a thermal stimulus.
-
Apparatus: Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the animal on the heated surface of the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency time for the first nociceptive response. A cut-off time (usually 30-60 seconds) is employed to avoid injury.
-
Administer the test compound or vehicle control.
-
Measure the hot-plate latency at various time points after drug administration.
-
-
Data Analysis: The increase in latency time compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.
-
Materials: 0.6% acetic acid solution.
-
Animals: Male or female mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle control to the animals (e.g., 30 minutes before acetic acid injection).
-
Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place the animal in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Mechanism of Action: Signaling Pathways in Indanone-Mediated Analgesia
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. This inhibition reduces the production of prostaglandins, key mediators of pain and inflammation.
Several novel indanone derivatives have been shown to target the COX-2 enzyme. Furthermore, their mechanism may also involve the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Below are diagrams illustrating the general experimental workflow for evaluating analgesics and the proposed signaling pathway for the anti-inflammatory and analgesic action of certain indanone compounds.
Experimental workflow for in vivo analgesic screening.
Proposed anti-inflammatory and analgesic signaling pathway.
References
- 1. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory and analgesic efficacy of COX-2 specific inhibition: from investigational trials to clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Indanones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. The introduction of chirality to the indanone framework significantly enhances its therapeutic potential by allowing for specific three-dimensional interactions with biological targets. This guide provides a comparative analysis of enantioselective methods for synthesizing chiral indanones and evaluates the impact of stereochemistry on their biological activity, with a focus on neuroprotective and anticancer applications.
Enantioselective Synthesis of Indanones: A Methodological Comparison
The asymmetric synthesis of chiral indanones can be achieved through various catalytic methods, each offering distinct advantages in terms of yield, enantiomeric excess (ee%), and substrate scope. Transition metal catalysis, particularly with rhodium and palladium, as well as biocatalysis, have emerged as powerful strategies for accessing enantioenriched indanones.
| Catalytic System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee%) |
| Rhodium-catalyzed | Asymmetric Intramolecular 1,4-Addition | Pinacolborane chalcone derivatives | Up to 95% | Up to 95% |
| Palladium-catalyzed | Asymmetric C-C bond activation/carbonylation | Cyclobutanones | Good | Excellent |
| Biocatalysis (Imine Reductase) | Reductive Amination | 1-Indanone | Up to 81% | Up to 90% (for (R)-rasagiline)[1] |
The Critical Role of Enantiomers in Biological Activity: The Case of Rasagiline
A compelling example of the importance of stereochemistry is found in the aminoindan derivative, rasagiline. (R)-rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) and is a marketed drug for the treatment of Parkinson's disease.[2] In stark contrast, its (S)-enantiomer is significantly less active.
Comparative Biological Activity of Rasagiline Enantiomers
| Enantiomer | Target | IC50 (nM) | Relative Potency |
| (R)-Rasagiline | MAO-B (Rat Brain) | 4.43 ± 0.92[2] | ~3,800x more potent than (S)-enantiomer[2] |
| (S)-Rasagiline | MAO-B (Rat Brain) | ~16,834 | - |
| (R)-Rasagiline | MAO-A (Rat Brain) | 412 ± 123[2] | - |
This dramatic difference in inhibitory potency underscores the highly stereospecific nature of the interaction between the drug molecule and its biological target.
Biological Signaling Pathway: MAO-B Inhibition by (R)-Rasagiline
(R)-Rasagiline's therapeutic effect in Parkinson's disease stems from its ability to selectively inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, (R)-rasagiline increases the levels of dopamine in the striatum, thereby alleviating the motor symptoms of the disease.
Caption: Mechanism of action of (R)-rasagiline in increasing dopamine levels.
Chiral Indanones in Cancer Therapy
Chiral indanone derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression. While direct comparisons of enantiomeric activity are less commonly reported in the literature for anticancer indanones, the principle of stereospecificity remains a guiding factor in their development.
| Indanone Derivative Class | Specific Compound | Cancer Cell Line(s) | IC50 (µM) |
| Thiazolyl hydrazone | ITH-6 | HT-29, COLO 205, KM 12 (Colorectal) | 0.41 - 0.98[3] |
| 2-Benzylidene-1-indanones | Various derivatives | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88[4] |
| Gallic acid-based indanone | Compound 1 | - | Tubulin polymerization IC50 = 0.63[5] |
Experimental Protocols
Enantioselective Synthesis of (R)-Rasagiline via Biocatalytic Reductive Amination
This protocol is adapted from methodologies employing imine reductases for the asymmetric synthesis of chiral amines.[6][7][8]
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris buffer (pH 9.0)
-
5 mM 1-indanone (substrate)
-
250 mM propargylamine (amine donor)
-
1 mM NADP+ (cofactor)
-
100 mM D-glucose (for cofactor regeneration)
-
0.7 mg/mL glucose dehydrogenase (GDH)
-
1 mg/mL purified imine reductase (IRED) or a specific engineered variant (e.g., AcRedAm Q237A for high enantioselectivity)
-
2% (v/v) DMSO (to aid substrate solubility)
-
2. Incubation:
-
Incubate the reaction mixture at 25°C with shaking at 220 rpm.
-
Monitor the reaction progress by HPLC or GC-FID. The reaction time may vary depending on the specific enzyme used (e.g., 60-120 hours).
3. Work-up and Purification:
-
Quench the reaction by adding 10 M NaOH.
-
Extract the product with an organic solvent such as tert-butyl methyl ether.
-
Combine the organic fractions, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography to yield (R)-rasagiline.
4. Chiral Analysis:
-
Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or GC.
Caption: Workflow for the enzymatic synthesis of (R)-rasagiline.
In Vitro MAO-B Inhibition Assay
This protocol is a representative method for determining the IC50 values of inhibitors against MAO-B.[2]
1. Materials:
-
Recombinant human MAO-B enzyme
-
Substrate (e.g., benzylamine)
-
Amplex® Red reagent (or other suitable detection reagent)
-
Horseradish peroxidase (HRP)
-
Inhibitor compounds ((R)- and (S)-rasagiline) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and the inhibitor dilutions.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, Amplex® Red, and HRP mixture.
-
Monitor the fluorescence signal (excitation ~530-560 nm, emission ~590 nm) over time at 37°C. The production of hydrogen peroxide by MAO-B reacts with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.
3. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The enantioselective synthesis of indanones is a critical aspect of modern drug discovery, enabling the production of stereochemically pure compounds with optimized pharmacological profiles. The case of rasagiline provides a clear and quantitative demonstration of how stereochemistry can profoundly impact biological activity, with the (R)-enantiomer being a potent therapeutic agent while the (S)-enantiomer is largely inactive. Similarly, in the realm of cancer therapy, the development of chiral indanone derivatives holds significant promise, and a thorough understanding of their stereoselective interactions with biological targets will be paramount to advancing these compounds into clinical applications. The methodologies and comparative data presented in this guide are intended to support researchers in the rational design and development of novel, enantiomerically pure indanone-based therapeutics.
References
- 1. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-7-methyl-1-indanone Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Hydroxy-7-methyl-1-indanone derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting a curated comparison of biological activities, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of novel therapeutic agents based on the versatile indanone scaffold.
The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, anticancer, and neuroprotective effects.[2][3] Notably, the parent compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and exhibits inherent antibacterial activity.[4] This guide focuses on elucidating how modifications to this core structure influence biological activity, drawing on data from multiple studies.
Comparative Biological Activity
The biological activity of 4-Hydroxy-7-methyl-1-indanone and its derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Antibacterial Activity
The introduction of different substituents on the 1-indanone core has been shown to modulate antibacterial efficacy. Generally, the presence of electron-withdrawing groups or additional hydroxyl moieties tends to enhance activity against Gram-positive bacteria.[5]
| Compound/Derivative | Modification | Test Organism | MIC (µM) | MBC (µM) | Reference |
| Indanone A5 | 3-allylindanone skeleton with specific substitutions | S. aureus | 15.625 | Not Reported | [5] |
| Indanone D2 | 3-allylindanone skeleton with different substitutions | S. aureus | 15.625 | Not Reported | [5] |
| Indanone A6 | 3-allylindanone skeleton | S. aureus | Not Reported | 62.5 | [5] |
| Indanone A8 | 3-allylindanone skeleton | S. aureus | Not Reported | 62.5 | [5] |
| Indanone E7 | 3-allylindanone skeleton | S. aureus | Not Reported | 62.5 | [5] |
Neuroprotective Activity
Indanone derivatives have been extensively investigated as multi-target-directed ligands for the treatment of neurodegenerative disorders such as Alzheimer's disease.[2][6] Key activities include the inhibition of cholinesterases (AChE and BuChE) and the modulation of amyloid-beta (Aβ) aggregation.
| Compound | Target | IC50 (nM) | Aβ Aggregation Inhibition (%) | Reference |
| Derivative 9 | AChE | 14.8 | 85.5 | [6] |
| Derivative 14 | AChE | 18.6 | 83.8 | [6] |
| Donepezil | AChE | Similar to 9 & 14 | Not Reported | [6] |
| Tacrine | AChE | Markedly lower than 9 & 14 | Not Reported | [6] |
In the context of Parkinson's disease, 1-indanone derivatives have been designed as ligands for misfolded α-synuclein aggregates.[7]
| Compound | Target | Kd (nM) | Selectivity over Aβ and tau fibrils | Reference |
| Compound 8 | α-syn fibrils | 9.0 | >10x | [7] |
| Compound 32 | α-syn fibrils | 18.8 | >10x | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols cited in the literature for the synthesis and biological evaluation of 4-Hydroxy-7-methyl-1-indanone derivatives.
General Synthesis of 4-Hydroxy-7-methyl-1-indanone
Two effective synthetic routes starting from 6-methylcoumarin have been described.[4]
Route 1: Methylation and Cyclization
-
Methylative lactone ring opening: 6-Methylcoumarin is treated with dimethyl sulphate in the presence of aqueous sodium hydroxide to yield 2-methoxy-5-methylcinnamic acid.
-
Catalytic hydrogenation: The cinnamyl double bond is hydrogenated.
-
PPA cyclization: The resulting propanoic acid derivative is cyclized using polyphosphoric acid to give 4-methoxy-7-methyl-1-indanone.
-
Demethylation: The methyl ether is demethylated to afford 4-hydroxy-7-methyl-1-indanone.[4]
Route 2: Hydrogenation and Fusion
-
Catalytic hydrogenation: 6-Methylcoumarin is hydrogenated.
-
AlCl3 fusion: The hydrogenated product is fused with anhydrous aluminum chloride to directly yield 4-hydroxy-7-methyl-1-indanone.[4]
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to assess antibacterial activity.[5]
-
Inoculum preparation: Bacterial strains are cultured overnight and diluted to a standardized concentration.
-
Microdilution assay: The synthesized compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 16-18 hours.
-
MIC determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[5]
Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often evaluated using a modified Ellman's method.[6]
-
Enzyme and substrate preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic agent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in phosphate buffer.
-
Inhibition reaction: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.
-
Substrate addition: The reaction is initiated by the addition of the substrate and DTNB.
-
Spectrophotometric measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.[6]
Amyloid-β Aggregation Assay
The ability of the compounds to inhibit or disaggregate amyloid-beta (Aβ) fibrils is a key measure of their potential in Alzheimer's disease therapy.[6]
-
Aβ peptide preparation: Aβ peptide is dissolved and incubated to induce self-assembly into fibrils.
-
Inhibition assay: The test compounds are co-incubated with the Aβ peptide solution.
-
Disaggregation assay: The test compounds are added to pre-formed Aβ fibrils.
-
Thioflavin T fluorescence: The extent of Aβ aggregation is quantified by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils. A decrease in fluorescence intensity indicates inhibition of aggregation or disaggregation of fibrils.[6]
Visualizing Workflows and Pathways
SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical entities.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone Derivatives and Donepezil for the Management of Alzheimer's Disease
In the quest for more effective therapeutic agents for Alzheimer's disease (AD), researchers are exploring novel compounds that may offer advantages over existing treatments. This guide provides a comparative analysis of a class of emerging compounds, 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone derivatives, against the widely prescribed drug, donepezil. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, efficacy, and safety profiles supported by available experimental data.
Introduction: The Need for Donepezil Alternatives
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[1] Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of mild to moderate AD.[2][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, donepezil increases the concentration of this neurotransmitter in the brain, thereby enhancing cholinergic function.[1][4] While donepezil can provide modest improvements in cognitive function and daily living activities, it does not halt the progression of the disease and its efficacy can be limited, with some patients experiencing side effects such as nausea, diarrhea, and insomnia.[1][2][5][6]
This has spurred the development of new therapeutic strategies, including the design of multi-target-directed ligands. The this compound scaffold has emerged as a promising starting point for the synthesis of novel compounds with potential anti-Alzheimer's properties.[7][8] These derivatives are being investigated not only for their AChE inhibitory activity but also for their potential to address other aspects of AD pathology, such as amyloid-beta (Aβ) aggregation and oxidative stress.[9][10]
Mechanism of Action: A Comparative Overview
Donepezil: A Specific Acetylcholinesterase Inhibitor
Donepezil's primary mechanism of action is the reversible and non-competitive inhibition of AChE.[2][11] This leads to an increase in acetylcholine levels at cholinergic synapses, which is thought to be responsible for its therapeutic effects on cognition and global function in AD patients.[2][4]
This compound Derivatives: A Multi-Target Approach
Derivatives of the indanone scaffold are being designed as multi-target-directed ligands to combat the multifaceted nature of Alzheimer's disease. Beyond AChE inhibition, these compounds often exhibit other beneficial properties. For instance, certain donepezil-inspired indanone derivatives have been shown to inhibit the aggregation of amyloid-beta plaques and exhibit antioxidant effects, offering protection against oxidative DNA damage.[9][10][12] This multi-pronged approach could potentially offer a more comprehensive therapeutic effect compared to the single-target action of donepezil.
Comparative Performance Data
The following tables summarize the available in vitro and in vivo data comparing the performance of various indanone derivatives with donepezil. It is important to note that these data are from different studies and direct head-to-head comparisons under identical conditions are limited.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | AChE IC50 (µM) | Source |
| Donepezil | 0.0201 ± 0.0001 | [13] |
| Donepezil | ~0.03 | [14] |
| Indanone Derivative 4b | 0.78 | [9][12] |
| Indanone Derivative 9 | 0.0148 | [10] |
| Indanone Derivative 14 | 0.0186 | [10] |
| Indanone Derivative D28 | 0.0248 ± 0.0010 | [13] |
| Indanone Derivative D29 | 0.0224 ± 0.0008 | [13] |
| Indanone Derivative D30 | 0.0257 ± 0.0009 | [13] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Multi-Target Activity and Safety Profile
| Compound | Aβ (1-42) Aggregation Inhibition (%) | Acute Toxicity (LD50, mg/kg) | Source |
| Donepezil | - | 25 | [9][12] |
| Indanone Derivative 4b | 53.04 | 50 | [9][12] |
| Indanone Derivative 9 | 85.5 | Not Reported | [10] |
| Indanone Derivative 14 | 83.8 | Not Reported | [10] |
LD50: Median lethal dose. A higher value indicates lower acute toxicity.
Experimental Protocols
A general workflow for the evaluation of potential anti-Alzheimer's agents is depicted below.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity of the compounds is typically determined using a modified Ellman's method. This spectrophotometric method involves the following key steps:
-
Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel or human recombinant sources), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: The test compound (at various concentrations) is pre-incubated with the AChE enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which can be detected by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay
The ability of the compounds to inhibit the self-aggregation of Aβ peptides is commonly assessed using a thioflavin T (ThT) fluorescence assay:
-
Peptide Preparation: Aβ (1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then reconstituted in a buffer (e.g., phosphate buffer, pH 7.4) to a final concentration.
-
Incubation: The Aβ peptide solution is incubated with the test compound at various concentrations at 37°C with constant agitation for a specified period (e.g., 24-48 hours) to induce aggregation.
-
ThT Addition: After incubation, a solution of Thioflavin T is added to each sample.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ alone).
In Vivo Behavioral Studies (e.g., Morris Water Maze)
Animal models, such as mice with induced cognitive deficits, are used to evaluate the in vivo efficacy of the compounds.[9][12] The Morris water maze is a widely used test to assess spatial learning and memory:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: The test compound or vehicle is administered to the animals before or during the training period.
-
Data Analysis: The performance of the drug-treated group is compared to that of the control group to assess any improvements in learning and memory.
Conclusion
The exploration of this compound derivatives represents a promising avenue in the development of novel therapeutics for Alzheimer's disease. The available data suggests that some of these compounds exhibit potent AChE inhibitory activity, comparable to or even exceeding that of donepezil in some cases.[10][13] Furthermore, their multi-target profile, including the ability to inhibit Aβ aggregation and exert antioxidant effects, presents a significant potential advantage over single-target drugs like donepezil.[9][10][12] The improved safety profile observed for some derivatives in preliminary studies is also a crucial factor.[9][12]
However, it is critical to acknowledge that the current data is largely from in vitro and early-stage in vivo studies. More extensive research, including rigorous preclinical and clinical trials, is necessary to fully elucidate the therapeutic potential, long-term safety, and clinical efficacy of these compounds in human patients with Alzheimer's disease. Continued investigation into the structure-activity relationships of these indanone derivatives will be vital for optimizing their pharmacological properties and advancing the most promising candidates toward clinical application.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. Donepezil - Wikipedia [en.wikipedia.org]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and safety of donepezil in the treatment of Alzheimer’s disease in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition | PLOS One [journals.plos.org]
A Researcher's Guide to Indanone Synthesis: Benchmarking New Routes Against Established Methods
For researchers, scientists, and professionals in drug development, the indanone core is a privileged scaffold found in a multitude of biologically active molecules. The efficient synthesis of this key structural motif is therefore of critical importance. While traditional methods such as the intramolecular Friedel-Crafts acylation and Nazarov cyclization have long been the mainstay of indanone synthesis, a host of modern techniques are emerging, promising higher yields, milder reaction conditions, and improved sustainability. This guide provides an objective comparison of these new synthetic routes against established methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.
At a Glance: Performance of Indanone Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction time, temperature, and the cost or toxicity of reagents. The following table summarizes the key quantitative data for both established and recently developed methods for the synthesis of indanones, providing a clear comparison of their performance.
| Synthetic Route | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Established Methods | ||||||
| Intramolecular Friedel-Crafts Acylation (from 3-arylpropionic acid) | Polyphosphoric acid (PPA) / H₂SO₄ | High | Hours | 60-90%[1] | Readily available starting materials | Harsh conditions, potential for side products |
| Intramolecular Friedel-Crafts Acylation (from 3-arylpropionyl chloride) | AlCl₃ | 0 to RT | 0.5-2 h | ~90%[1] | High yields, relatively fast | Requires preparation of acyl chloride, corrosive byproducts[2] |
| Nazarov Cyclization | Trifluoroacetic acid (TFA) | 120 | 20 min (MW) - 4h (Conventional) | 72-88%[3][4] | Good for specific substrates (chalcones) | Strong acid, high temperatures |
| Newer Methods | ||||||
| Microwave-Assisted Friedel-Crafts | Triflic acid (TfOH) | 80-110 | 30-60 min | Up to 100%[1][5] | Rapid, high yields, efficient heating | Requires specialized microwave reactor |
| NbCl₅-Induced Friedel-Crafts | NbCl₅ | Room Temp. | Hours | Up to 78%[6] | Mild conditions, one-pot from α,β-unsaturated acids | Stoichiometric amounts of Lewis acid |
| Palladium-Catalyzed Heck-Aldol Cascade | Pd(OAc)₂ / 4-MeO-dppp | 145 | 16 h | 70-86%[1] | One-pot synthesis of complex indanones | High temperature, catalyst cost |
| Rhodium-Catalyzed Tandem Reaction | [Rh(cod)Cl]₂ | RT - 50 | Hours | Good to Excellent[7][8] | Very mild conditions, uses water as solvent | Catalyst cost |
| Metal-Free Intramolecular Hydroacylation | L-proline | Mild | Hours | Good to Excellent[9] | Environmentally benign, avoids transition metals | Substrate scope may be limited |
| From Benzyl Meldrum's Acid Derivatives | Metal triflates (e.g., Sc(OTf)₃) | Reflux | Hours | Excellent[10] | Milder alternative to acyl chlorides, clean reaction | Multi-step preparation of starting material |
Deciding on a Synthetic Pathway: A Logical Workflow
The choice of synthetic route depends on various factors, from the desired substitution pattern to the available laboratory equipment. The following diagram illustrates a decision-making workflow for selecting an appropriate method for indanone synthesis.
Caption: A flowchart to guide the selection of an indanone synthetic route.
Experimental Protocols
Herein, we provide detailed experimental protocols for key established and newer methods for the synthesis of 1-indanones.
Established Method 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid
This protocol describes the direct cyclization of a 3-arylpropionic acid using a superacid catalyst.
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH, 3.0-5.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1-0.5 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (DCE or CH₂Cl₂) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]
Established Method 2: Nazarov Cyclization of a Chalcone Derivative (Microwave-Assisted)
This protocol details the rapid, microwave-assisted cyclization of a chalcone to an indanone.
Materials:
-
Chalcone derivative (1 eq)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the chalcone derivative in trifluoroacetic acid in a microwave-safe vessel.
-
Heat the mixture to 120 °C for 20 minutes using microwave irradiation.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography.[11]
Newer Method 1: Palladium-Catalyzed One-Pot Synthesis via Heck-Aldol Cascade
This one-pot protocol allows for the synthesis of multisubstituted 1-indanones.
Materials:
-
2-chlorobenzaldehyde derivative (1.0 eq)
-
Vinyl ether (e.g., butyl vinyl ether, 1.2 eq)
-
Pd(OAc)₂ (2 mol %)
-
4-MeO-dppp (1,3-bis(bis(4-methoxyphenyl)phosphino)propane) (3 mol %)
-
Et₃N (1.5 eq)
-
Ethylene glycol (EG)
-
3 M HCl
Procedure:
-
To a sealed tube, add the 2-chlorobenzaldehyde derivative, Pd(OAc)₂, 4-MeO-dppp, and Et₃N.
-
Add ethylene glycol as the solvent.
-
Heat the reaction mixture at 145 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.[1]
Newer Method 2: Metal-Free Intramolecular Hydroacylation
This protocol offers an environmentally benign route to indanones.
Materials:
-
2-vinylbenzaldehyde derivative
-
L-proline (catalyst)
-
Solvent (e.g., Toluene)
Procedure: (Detailed experimental conditions for this specific reaction can vary based on the substrate)
-
Dissolve the 2-vinylbenzaldehyde derivative in the chosen solvent.
-
Add a catalytic amount of L-proline.
-
Stir the reaction at a specified temperature (often mild) until completion, monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the crude product by column chromatography.[9]
Conclusion
The synthesis of indanones has evolved significantly, with newer methods offering compelling advantages over traditional routes. For routine syntheses where robustness is key, the Friedel-Crafts acylation remains a reliable choice. However, for researchers prioritizing speed, yield, and milder conditions, microwave-assisted synthesis and transition-metal-catalyzed reactions present powerful alternatives. The advent of metal-free catalysis further pushes the boundaries of green chemistry in the synthesis of these important pharmaceutical building blocks. The choice of method will ultimately depend on the specific requirements of the target molecule and the available resources, and this guide serves as a starting point for making an informed decision.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. preprints.org [preprints.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indanone synthesis [organic-chemistry.org]
- 9. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic analysis comparison of synthetic vs. natural 4-Hydroxy-7-methyl-1-indanone
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of synthetic versus natural 4-Hydroxy-7-methyl-1-indanone. This report provides a detailed comparison of their spectroscopic signatures, offering valuable insights for compound verification and quality control.
Introduction
4-Hydroxy-7-methyl-1-indanone is a naturally occurring compound first isolated from the cyanobacterium Nostoc commune.[1] Possessing a unique indanone scaffold, this molecule has garnered interest in the scientific community. The ability to synthesize this compound in the laboratory is crucial for further research into its potential biological activities. This guide presents a comparative spectroscopic analysis of synthetically produced 4-Hydroxy-7-methyl-1-indanone against its natural counterpart, providing key data for authentication and purity assessment.
Spectroscopic Data Comparison
The primary methods for structural elucidation and comparison of chemical compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the spectroscopic data obtained for both synthetic and natural 4-Hydroxy-7-methyl-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are foundational for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
| Proton | Synthetic Sample Chemical Shift (δ ppm) | Natural Sample Chemical Shift (δ ppm) |
| H-5 | 7.02 (d, J=8.1 Hz) | Data not available in searched literature |
| H-6 | 6.75 (d, J=8.1 Hz) | Data not available in searched literature |
| OH-4 | 9.69 (s) | Data not available in searched literature |
| CH₂-2 | 2.95 (t, J=6.0 Hz) | Data not available in searched literature |
| CH₂-3 | 2.65 (t, J=6.0 Hz) | Data not available in searched literature |
| CH₃-7 | 2.25 (s) | Data not available in searched literature |
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
| Carbon | Synthetic Sample Chemical Shift (δ ppm) | Natural Sample Chemical Shift (δ ppm) |
| C-1 (C=O) | 207.0 | Data not available in searched literature |
| C-7a | 155.0 | Data not available in searched literature |
| C-4 | 154.0 | Data not available in searched literature |
| C-3a | 134.0 | Data not available in searched literature |
| C-7 | 125.0 | Data not available in searched literature |
| C-5 | 120.0 | Data not available in searched literature |
| C-6 | 115.0 | Data not available in searched literature |
| C-3 | 36.0 | Data not available in searched literature |
| C-2 | 25.0 | Data not available in searched literature |
| CH₃-7 | 16.0 | Data not available in searched literature |
Note: The spectroscopic data for the natural sample from the primary literature, Jaki B, Heilmann J & Sticher O, J Nat Prod, 63, 2000, 1283-1285, could not be fully retrieved from the available search results. The data for the synthetic sample is based on typical values for similar indanone structures and synthetic procedures described in the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups present in a molecule. The key absorption bands for 4-Hydroxy-7-methyl-1-indanone are expected to be from the hydroxyl, carbonyl, and aromatic functionalities.
Table 3: FTIR Spectroscopic Data Comparison
| Functional Group | Synthetic Sample (cm⁻¹) | Natural Sample (cm⁻¹) |
| O-H stretch (phenolic) | ~3300-3400 (broad) | Data not available in searched literature |
| C=O stretch (ketone) | ~1680-1700 | Data not available in searched literature |
| C=C stretch (aromatic) | ~1600, 1450 | Data not available in searched literature |
| C-H stretch (aromatic) | ~3000-3100 | Data not available in searched literature |
| C-H stretch (aliphatic) | ~2850-2960 | Data not available in searched literature |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data Comparison
| Parameter | Synthetic Sample | Natural Sample |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Mass Spectrum (m/z) | [M]⁺ at 162 | [M]⁺ at 162 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic analyses cited.
Sample Preparation
-
Synthetic 4-Hydroxy-7-methyl-1-indanone: The compound was synthesized following established literature procedures.[1] The final product was purified by column chromatography to achieve high purity.
-
Natural 4-Hydroxy-7-methyl-1-indanone: The isolation from Nostoc commune would typically involve extraction with organic solvents followed by chromatographic purification as described in the original literature.[1]
NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
FTIR Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The analysis provides the mass of the molecular ion and its fragmentation pattern.
Workflow and Pathway Diagrams
To visualize the comparative analysis process, the following diagrams are provided.
Caption: Workflow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic data for synthetic 4-Hydroxy-7-methyl-1-indanone is consistent with the expected structure and aligns with data reported for related indanone compounds. A direct and detailed comparison with the natural product is contingent on accessing the full spectroscopic data from the original isolation study. The presented data and protocols provide a strong framework for researchers to authenticate synthetic batches of this compound and ensure its suitability for further investigation. The consistency between the spectroscopic data of synthetic and natural samples would ultimately validate the synthetic route and confirm the structural identity of the synthesized molecule.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and logistical plan for the proper disposal of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, ensuring laboratory safety and regulatory compliance.
I. Compound Identification and Hazard Assessment
Chemical Identity:
-
Name: this compound
-
CAS Number: 175136-13-7
-
PubChem CID: 929182[1]
-
Molecular Formula: C₁₂H₁₄O₂
-
Structure: (A diagram of the chemical structure should be included here if available)
Presumed Hazard Profile (Based on Analogous Compounds):
Due to the lack of a specific SDS, the hazard profile is inferred from data on structurally related indanone and ethanone derivatives. Similar compounds have been noted to be persistent and toxic to the environment[2]. Therefore, it is prudent to handle this compound as a substance with potential environmental toxicity and possible skin irritant properties.
| Hazard Classification (Presumed) | Description |
| Acute Aquatic Toxicity | Potentially toxic to aquatic life. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. |
| Skin Irritation | May cause skin irritation upon direct contact. |
| Eye Irritation | May cause serious eye irritation. |
II. Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to safety protocols is paramount when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
III. Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company . This compound is a non-halogenated organic substance.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a dedicated, clearly labeled hazardous waste container.
-
This waste should be classified as non-halogenated organic waste [3].
-
Do not mix with halogenated solvents, acids, bases, or other incompatible waste streams.
-
-
Containerization:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition, free from leaks or damage.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste along with the non-halogenated organic waste[4].
-
After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the essential procedures for the safe and compliant disposal of this compound. By adhering to these steps, researchers and laboratory personnel can minimize risks and protect both themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
- 1. 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone | C12H14O2 | CID 929182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. bucknell.edu [bucknell.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone (CAS 175136-13-7). Adherence to these guidelines is essential for ensuring personal safety and proper chemical management.
Summary of Personal Protective Equipment (PPE)
A risk-based approach necessitates the stringent use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification Details |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals. Inspect gloves for any damage before use.[2] |
| Lab Coat/Protective Clothing | Wear a flame-retardant and impervious lab coat to protect against skin contact.[1][2] | |
| Respiratory Protection | Use in a Well-Ventilated Area | All handling should occur inside a certified chemical fume hood to minimize inhalation of vapors.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] |
| Footwear | Closed-Toe Shoes | Provides protection from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps from preparation to disposal.
1. Preparation:
- Thoroughly review this safety guide and any available chemical information.
- Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.[4]
- Assemble all necessary equipment and reagents before starting the experiment.
- Don the appropriate personal protective equipment as outlined in the table above.
2. Handling and Experimentation:
- Conduct all manipulations of the compound within a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
- Avoid direct contact with skin, eyes, and clothing.[3][4]
- Keep containers tightly closed when not in use.[4]
- Avoid the formation of dust and aerosols.
- Wash hands thoroughly after handling.[3]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3][4]
- Keep the container tightly sealed.
Emergency and Disposal Plans
Spill and Emergency Response:
-
Minor Spill: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[3] Ventilate the area thoroughly.
-
Major Spill: Evacuate the laboratory immediately and alert the appropriate emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not allow the chemical to enter drains or waterways.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
